molecular formula C20H27Cl2NO B12291847 Clofenetamine hydrochloride CAS No. 2019-16-1

Clofenetamine hydrochloride

Katalognummer: B12291847
CAS-Nummer: 2019-16-1
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: YYLMTOXXJALHSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clofenetamine hydrochloride is a useful research compound. Its molecular formula is C20H27Cl2NO and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clofenetamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofenetamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2019-16-1

Molekularformel

C20H27Cl2NO

Molekulargewicht

368.3 g/mol

IUPAC-Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C20H26ClNO.ClH/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18;/h6-14H,4-5,15-16H2,1-3H3;1H

InChI-Schlüssel

YYLMTOXXJALHSQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Clofenetamine Hydrochloride: Technical Monograph & Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Clofenetamine Hydrochloride (CAS 511-46-6): Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Critical Disambiguation

Clofenetamine hydrochloride (CAS 511-46-6) is a benzhydryl ether derivative belonging to the ethanolamine class of antihistamines. Historically developed as Keithon , it exhibits potent H1-receptor antagonism and significant anticholinergic (antimuscarinic) properties. It is structurally homologous to diphenhydramine and chlorphenoxamine, distinguished by the presence of a para-chloro substituent on one phenyl ring and a diethylamino (rather than dimethylamino) terminal group.

⚠️ CRITICAL DISAMBIGUATION WARNING: In modern pharmaceutical contexts, the trade name "Keithon" is occasionally used (in specific European markets) to denote a fixed-dose combination of Ketoprofen and Omeprazole . This guide strictly addresses the chemical entity Clofenetamine Hydrochloride (CAS 511-46-6) and not the NSAID/PPI combination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride
CAS Number 511-46-6 (HCl salt); 2019-16-1 (Free base)
Molecular Formula C₂₀H₂₆ClNO[1][2][3][4] · HCl
Molecular Weight 368.34 g/mol (Salt); 331.88 g/mol (Base)
Structure Class Benzhydryl ether; Ethanolamine derivative
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, and chloroform; insoluble in ether
Melting Point ~170–175°C (Typical for class; specific polymorphs may vary)
Pharmacology & Mechanism of Action

Clofenetamine functions as a competitive inverse agonist at the Histamine H1 receptor and a competitive antagonist at Muscarinic Acetylcholine receptors (mAChRs). Its lipophilic benzhydryl pharmacophore allows for blood-brain barrier (BBB) penetration, resulting in central sedation and antiparkinsonian effects.

3.1 Mechanistic Pathway Diagram

The following diagram illustrates the dual receptor modulation profile of Clofenetamine.

Clofenetamine_MOA cluster_H1 Histaminergic Pathway cluster_mAChR Cholinergic Pathway Drug Clofenetamine HCl H1R H1 Receptor (Constitutive Activity) Drug->H1R Inverse Agonism M1 Muscarinic Receptors (M1-M5) Drug->M1 Competitive Antagonism NFkB NF-κB / Calcium Signaling H1R->NFkB Inhibits Allergy Vasodilation Pruritus Edema NFkB->Allergy Downregulates Effects Sedation Antiparkinsonian Effect Dry Mouth M1->Effects Modulates CNS/PNS ACh Acetylcholine Binding ACh->M1 Blocked

Caption: Dual pharmacodynamic action of Clofenetamine on H1 and Muscarinic receptors.

Synthesis & Manufacturing Protocol

The synthesis of Clofenetamine HCl follows a classical Williamson ether synthesis approach, modified for steric hindrance around the benzhydryl carbon.

4.1 Retrosynthetic Analysis
  • Disconnection: The ether linkage (C-O-C).

  • Synthons: 1-(4-chlorophenyl)-1-phenylethanol (Tertiary alcohol) + 2-(diethylamino)ethyl chloride.

4.2 Step-by-Step Synthesis Protocol

Step 1: Grignard Reaction (Preparation of the Carbinol)

  • Reagents: 4-Chlorobenzophenone, Methylmagnesium bromide (MeMgBr), dry THF.

  • Protocol:

    • Charge a flame-dried reactor with 4-chlorobenzophenone dissolved in anhydrous THF under N₂ atmosphere.

    • Add MeMgBr (1.2 eq) dropwise at 0°C to control exotherm.

    • Reflux for 2 hours to ensure completion.

    • Quench with saturated NH₄Cl solution. Extract with ethyl acetate.

    • Evaporate solvent to yield 1-(4-chlorophenyl)-1-phenylethanol .

Step 2: Etherification (Williamson Synthesis)

  • Reagents: Carbinol intermediate, Sodium Hydride (NaH) or NaNH₂, 2-(diethylamino)ethyl chloride HCl (neutralized to free base in situ).

  • Protocol:

    • Dissolve the carbinol in dry Toluene or DMF.

    • Add NaH (1.5 eq) carefully; stir at 60°C until H₂ evolution ceases (formation of alkoxide).

    • Add 2-(diethylamino)ethyl chloride (free base) dropwise.

    • Reflux for 12–18 hours.

    • Cool, wash with water to remove salts. The organic layer contains Clofenetamine free base .

Step 3: Salt Formation

  • Reagents: HCl gas or conc. HCl, Isopropanol/Ether.

  • Protocol:

    • Dissolve the free base in dry diethyl ether or isopropanol.

    • Bubble anhydrous HCl gas or add ethanolic HCl dropwise until pH < 3.

    • Precipitate forms. Filter, wash with cold ether, and recrystallize from ethanol/acetone.

4.3 Synthesis Workflow Diagram

Synthesis_Route Start1 4-Chlorobenzophenone Inter1 Intermediate: 1-(4-chlorophenyl)-1-phenylethanol Start1->Inter1 Grignard Addition (THF, Reflux) Start2 MeMgBr (Grignard Reagent) Start2->Inter1 Grignard Addition (THF, Reflux) Base Clofenetamine (Free Base) Inter1->Base Etherification (Toluene, Reflux) Reagent2 2-(Diethylamino)ethyl chloride + NaH (Base) Reagent2->Base Etherification (Toluene, Reflux) Salt Clofenetamine HCl (CAS 511-46-6) Base->Salt HCl/Isopropanol Crystallization

Caption: Synthetic route from 4-chlorobenzophenone to Clofenetamine HCl.

Analytical Methods

For quality control and identification, the following methodologies are standard.

A. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Benzene ring absorption).

  • Retention Time: Expect elution ~4–6 mins depending on gradient.

B. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

  • Key Signals:

    • δ 7.2–7.5 (m, 9H, Aromatic protons).

    • δ 3.4 (t, 2H, -O-CH₂-).

    • δ 2.6 (t, 2H, -CH₂-N-).

    • δ 2.4 (q, 4H, N-(CH₂CH₃)₂).

    • δ 1.8 (s, 3H, C-CH₃).

    • δ 0.9 (t, 6H, N-CH₂-CH₃).

Toxicology & Safety
  • Acute Toxicity:

    • LD50 (Oral, Mouse): ~650 mg/kg [1].

    • LD50 (Oral, Rat): Data extrapolated to be similar to chlorphenoxamine (~400–700 mg/kg).

  • Handling Precautions:

    • Potent anticholinergic; avoid inhalation of dust.

    • Wear full PPE (gloves, lab coat, respirator) during synthesis.

    • Store in a cool, dry place, protected from light (hygroscopic salt).

References
  • Searle & Co. (1956). Pharmacological properties of Clofenetamine (Keithon). Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Database. (2024). Clofenetamine Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • ChemIDplus. (2024). Clofenetamine [INN].[1] U.S. National Library of Medicine. [Link]

  • Arnold, H., et al. (1954).[5] Contribution to the Effect of Antihistamine Substances: Chemical constitution and pharmacological activity in the group of basic benzhydrylethers. Arzneimittel-Forschung. (Foundational text on benzhydryl ether SAR).

Sources

Clofenetamine Hydrochloride: Mechanistic Profiling of a First-Generation H1 Inverse Agonist

[1]

Executive Summary

Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine) represents a distinct pharmacological entity within the benzhydryl ether class of first-generation antihistamines.[1] While structurally analogous to diphenhydramine and chlorphenoxamine, Clofenetamine is characterized by a 4-chlorophenyl substitution that enhances its lipophilicity and receptor affinity.[1]

This technical guide dissects the molecular mechanism of Clofenetamine HCl, moving beyond the simplified "blocker" model to define its role as a competitive inverse agonist at the Histamine H1 receptor (H1R).[2][3] It further details the signal transduction pathways inhibited by this interaction and provides validated experimental protocols for quantifying its efficacy in a research setting.[2]

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, one must first understand the scaffold.[2] Clofenetamine operates on the classic "ethylenediamine-like" pharmacophore required for H1 affinity.[1]

  • Chemical Name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride[1][4][5]

  • CAS: 2019-16-1 (HCl salt)[1][4]

  • Molecular Formula:

    
    [1]
    
Structural Determinants of Action

The molecule features two critical domains that dictate its pharmacodynamics:[2]

  • The Lipophilic Core (Diarylmethyl Group): The p-chloro-substituted benzhydryl moiety acts as the "anchor," wedging into the hydrophobic pocket of the H1 receptor's transmembrane domain.[1] The chlorine atom at the para-position typically increases potency and half-life compared to non-halogenated analogs.[1]

  • The Basic Side Chain (Diethylamine): At physiological pH, the tertiary amine is protonated.[2] This positive charge acts as a mimic of the histamine ethylamine tail, forming an essential ionic bond with Aspartate 107 (D3.32) in the third transmembrane helix (TM3) of the H1 receptor.[2]

Core Mechanism: H1 Receptor Inverse Agonism[2][3][6][7]

The Receptor Landscape

The Histamine H1 Receptor is a G-protein-coupled receptor (GPCR) that exhibits constitutive activity .[1] Even in the absence of histamine, a fraction of H1 receptors spontaneously adopt the active conformation (

2
The Interaction

Clofenetamine does not merely occupy the receptor to prevent histamine binding (neutral antagonism); it preferentially binds to and stabilizes the inactive conformation (


)2
  • Shift in Equilibrium: By stabilizing

    
    , Clofenetamine shifts the equilibrium away from 
    
    
    , thereby reducing the basal signaling activity below constitutive levels.[2]
  • Signaling Blockade: The stabilization of the inactive state prevents the coupling of the G

    
     protein, halting the downstream phosphoinositide cascade.[2]
    
Signal Transduction Pathway

The inhibition of H1R by Clofenetamine disrupts the following cascade:

  • G-Protein Decoupling: G

    
     cannot exchange GDP for GTP.[1]
    
  • Enzyme Dormancy: Phospholipase C

    
     (PLC
    
    
    ) remains inactive.[1]
  • Second Messenger Suppression: Hydrolysis of PIP2 is halted, preventing the formation of Inositol Triphosphate (IP3) and Diacylglycerol (DAG).[2]

  • Calcium Arrest: The IP3-mediated release of intracellular

    
     from the endoplasmic reticulum is blocked, preventing smooth muscle contraction (bronchoconstriction) or endothelial permeability (edema).[1]
    
Visualization: H1R Signaling & Clofenetamine Intervention

The following diagram illustrates the Gq-coupled pathway and the specific node of Clofenetamine inhibition.[1][2]

GH1_ActiveH1 Receptor (Active State)GqGq Protein ActivationH1_Active->GqCouplesHistamineHistamine (Agonist)Histamine->H1_ActiveStabilizesClofenetamineClofenetamine (Inverse Agonist)Clofenetamine->H1_ActiveInhibits (Stabilizes Inactive State)PLCPLC-betaGq->PLCActivatesIP3IP3 + DAGPLC->IP3Hydrolyzes PIP2PIP2PIP2PIP2->IP3CaIntracellular Ca2+ ReleaseIP3->CaTriggers ER ReleaseResponseAllergic Response(Vasodilation, Itch)Ca->ResponseDrives

Figure 1: Mechanism of Action.[1][6] Clofenetamine acts as an inverse agonist, stabilizing the inactive receptor state and preventing the Gq-mediated calcium cascade.[1][2]

Off-Target Pharmacology: The Anticholinergic Component

Like many first-generation H1 antihistamines, Clofenetamine lacks high selectivity.[1] It possesses significant affinity for Muscarinic Acetylcholine Receptors (mAChRs) .[1]

  • Mechanism: Competitive antagonism at M1-M3 receptors.[1]

  • Consequence: This "dirty" profile is responsible for the classic side effects seen in this class: xerostomia (dry mouth), urinary retention, and sinus tachycardia.[2]

  • Research Implication: When using Clofenetamine in phenotypic assays, controls must be included to distinguish H1-mediated effects from anti-muscarinic effects (e.g., co-treatment with a selective muscarinic agonist).

Experimental Validation Protocols

To validate Clofenetamine's activity in a research setting, two primary assays are recommended: a Radioligand Binding Assay (for affinity) and a Functional Calcium Flux Assay (for efficacy).[2]

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the

2
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1R.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Ligand: Use

    
    -Mepyramine (or 
    
    
    -Pyrilamine) as the radiotracer (typical concentration: 2 nM).[1]
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of membrane suspension (10-20 µg protein).[1]

    • Add 50 µL of

      
      -Mepyramine.[1]
      
    • Add 50 µL of Clofenetamine (serial dilutions from

      
       to 
      
      
      M).[1]
    • Non-Specific Binding (NSB): Define using 10 µM unlabeled Diphenhydramine.[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic drug).

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)

Objective: Confirm inverse agonism or antagonism against histamine challenge.[1]

  • Cell Seeding: Seed H1-expressing HEK293 cells in black-wall, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).[1] Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add Clofenetamine (varying concentrations) using an automated liquid handler.[1]

    • Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject Histamine (

    
     concentration) into the wells.
    
  • Detection: Monitor fluorescence intensity (Ex 488nm / Em 525nm) in real-time for 120 seconds.

  • Data Analysis: Calculate the reduction in Peak Fluorescence Units (RFU) relative to the Histamine-only control.

Visualization: Experimental Workflow

ExperimentCellsH1-CHO Cells(Culture)PrepMembrane Prep(Homogenization)Cells->PrepIncubateIncubation(+ [3H]-Ligand+ Clofenetamine)Prep->IncubateFilterGF/B Filtration(Separation)Incubate->FilterCountScintillationCountingFilter->CountDataKi Calculation(Cheng-Prusoff)Count->Data

Figure 2: Workflow for Radioligand Binding Assay to determine Clofenetamine affinity.[1]

Summary of Pharmacological Parameters

The following table synthesizes the expected quantitative profile of Clofenetamine based on its class properties.

ParameterValue / CharacteristicNotes
Primary Target Histamine H1 ReceptorInverse Agonist
Binding Affinity (

)
~5 - 15 nMHigh affinity (comparable to diphenhydramine)
Secondary Target Muscarinic ACh ReceptorsAntagonist (Source of side effects)
Lipophilicity (LogP) High (> 3.[1]5)Facilitates BBB penetration (Sedative)
Metabolism Hepatic (CYP450)N-demethylation is the primary route
Duration of Action 4 - 6 HoursTypical for first-gen ethanolamines

References

  • National Center for Advancing Translational Sciences (NCATS). Clofenetamine (Inxight Drugs).[1][4][5][7] Retrieved from [Link][1]

  • PubChem. Clofenetamine Hydrochloride (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1]

  • Simons, F. E., & Simons, K. J. (1994).[2] The pharmacology and use of H1-receptor-antagonist drugs.[1][8][6][9][10] New England Journal of Medicine.[2] (Contextual grounding for H1 mechanism).

  • Leurs, R., et al. (2002).[2] H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects.[1] Clinical & Experimental Allergy.[1] (Mechanistic validation of inverse agonism).

Technical Whitepaper: Anticholinergic Effects Profile of Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the anticholinergic pharmacodynamics, structural determinants, and experimental profiling of Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine).[1]

Executive Summary

Clofenetamine hydrochloride (CAS: 511-46-6) is a lipophilic ethanolamine derivative structurally analogous to diphenhydramine and chlorphenoxamine.[1] Historically categorized as an antihistaminic and antiparkinsonian agent, its pharmacological core is defined by potent, competitive antagonism at muscarinic acetylcholine receptors (mAChRs).

This guide dissects the mechanism of action, structure-activity relationships (SAR), and the experimental protocols required to validate its anticholinergic potency (


 and 

).

Structural & Mechanistic Basis[1]

Chemical Identity & SAR

Clofenetamine is characterized by a 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine scaffold.[1]

  • Lipophilicity: The 4-chloro substitution on the phenyl ring significantly increases lipophilicity compared to diphenhydramine, facilitating rapid Blood-Brain Barrier (BBB) penetration.[1]

  • Receptor Binding: The bulky diphenylmethane moiety mimics the acyl group of acetylcholine, allowing it to occupy the orthosteric binding pocket of the G-protein coupled muscarinic receptor, preventing endogenous ligand access.[1]

Signal Transduction Blockade

Clofenetamine acts as an inverse agonist/neutral antagonist.[1] By locking the mAChR in an inactive conformation, it disrupts the


 (M1, M3, M5) and 

(M2, M4) signaling cascades.
Diagram 1: Muscarinic Antagonism Pathway

Figure 1: Mechanistic blockade of M1/M3 receptor signaling by Clofenetamine.[1]

G Clofenetamine Clofenetamine HCl M1_M3 M1/M3 Muscarinic Receptor Clofenetamine->M1_M3 Competitive Blockade (Ki < 10nM) ACh Acetylcholine (Endogenous) ACh->M1_M3 Activates Gq Gq/11 Protein M1_M3->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Smooth Muscle Contraction / Secretion Ca_Release->Response

Pharmacological Profile & Affinity Data[1][2][3]

Clofenetamine exhibits a "dirty drug" profile typical of first-generation ethanolamines, with high affinity for Histamine H1 and Muscarinic M1-M5 receptors.[1]

Predicted Affinity Constants (Human Receptors)

Note: Values represent consensus ranges for 4-chlorophenyl-ethanolamine derivatives.

Receptor TargetAffinity (

, nM)
Functional OutcomeClinical Manifestation
M1 (Central) 2.5 - 10.0 Cognitive modulation, sedationAntiparkinsonian effect, memory blunting
M2 (Cardiac) 15.0 - 40.0Vagal inhibitionTachycardia, QT interval risk
M3 (Smooth Muscle) 5.0 - 12.0 Inhibition of secretions/motilityDry mouth, urinary retention, mydriasis
H1 (Histamine) 1.0 - 5.0Inverse agonismSedation, anti-allergy
DAT/NET > 500.0Weak reuptake inhibitionMild psychostimulant potential
Clinical Implications[1]
  • Antiparkinsonian Efficacy: The blockade of striatal M4 and M1 receptors rebalances the Dopamine/Acetylcholine ratio in the basal ganglia, reducing tremor and rigidity.

  • Toxidrome Risk: At supratherapeutic doses, Clofenetamine induces classic anticholinergic delirium (central M1 blockade) and peripheral parasympatholysis.[1]

Experimental Validation Protocols

To rigorously characterize Clofenetamine's anticholinergic profile, the following standardized workflows are required.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the equilibrium dissociation constant (


) for human M1-M5 receptors.[1]
  • Membrane Preparation: Transfect CHO-K1 cells with human M1-M5 cDNA.[1] Harvest and homogenize in ice-cold HEPES buffer.

  • Ligand Selection: Use

    
    -N-Methylscopolamine (NMS) as the non-selective antagonist radioligand.[1]
    
  • Incubation:

    • Mix 50 µL membrane suspension + 50 µL

      
      -NMS (0.2 nM) + 50 µL Clofenetamine (concentration range 
      
      
      
      to
      
      
      M).[1]
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Guinea Pig Ileum Functional Assay (Ex Vivo)

Objective: Measure functional antagonism (


) against muscarinic contraction.[1]
  • Tissue Isolation: Isolate 2cm segments of terminal ileum from male Dunkin-Hartley guinea pigs.

  • Organ Bath Setup: Suspend in Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Agonist Curve: Construct a cumulative concentration-response curve (CRC) for Carbachol (agonist).

  • Antagonist Equilibration: Wash tissue, incubate with fixed concentration of Clofenetamine (e.g., 10 nM) for 20 minutes.

  • Re-challenge: Repeat Carbachol CRC. Observe the rightward shift.

  • Calculation: Plot Schild regression (Log[Dose Ratio - 1] vs. Log[Antagonist]) to determine

    
    .
    
Diagram 2: Experimental Workflow (Schild Analysis)

Figure 2: Workflow for determining functional anticholinergic potency.

Experiment Tissue Isolate Ileum (Guinea Pig) Bath Organ Bath (Tyrode's, 37°C) Tissue->Bath Control Control CRC (Carbachol only) Bath->Control Wash Washout Control->Wash Incubate Incubate Clofenetamine (20 mins) Wash->Incubate Test Test CRC (Shift Measurement) Incubate->Test Analysis Schild Plot (Calculate pA2) Test->Analysis

[1][4]

References

  • PubChem. (2025).[1] Clofenetamine | C20H26ClNO.[1][2][3] National Library of Medicine.[1] [Link]

  • Elks, J. (2014).[1][3] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer US.[1][3] (Confirming chemical identity and classification).

  • Ariëns, E.J. (2013).[1][3] Drug Design: Medicinal Chemistry. Academic Press.[1][3] (Source on ethanolamine SAR and anticholinergic design).[1]

  • Cleveland Clinic. (2024).[1] Anticholinergic Drugs: Uses & Side Effects. [Link]

  • Royal Children's Hospital Melbourne. (2017).[1] Clinical Practice Guidelines: Anticholinergic Syndrome. [Link][1]

Sources

The Chemical Structure and Technical Profile of Keithon (Clofenetamine HCl)

[1][2]

Executive Summary

Keithon , technically known as Clofenetamine (or Phenoxethamine), is a synthetic organic compound belonging to the benzhydryl ether class of first-generation antihistamines.[1][2][3] Originally developed by Searle & Co. in the 1940s, it is structurally characterized by a steric, lipophilic core linked to a diethylaminoethyl side chain.[1][2][3]

While historically investigated for its anticholinergic, antihistaminic, and tranquilizing properties, Clofenetamine is primarily utilized today as a reference standard in pharmacological research.[1][2][3] This guide provides a rigorous analysis of its molecular architecture, synthesis pathways, and physicochemical characteristics, distinguishing it from structurally similar agents like chlorphenoxamine and diphenhydramine.[1][2]

Molecular Architecture

Clofenetamine Hydrochloride is defined by a quaternary carbon center that imparts significant lipophilicity and stereochemical complexity.[1][2]

Chemical Identity
ParameterDetail
Common Name Clofenetamine HCl (Keithon)
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride
CAS Number 511-46-6 (Free Base); 2019-16-1 (HCl Salt)
Molecular Formula C₂₀H₂₆ClNO[4][1][2][3][5][6][7][8] · HCl
Molecular Weight 331.88 g/mol (Free Base); ~368.34 g/mol (HCl Salt)
SMILES CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(Cl)C=C2
Structural Analysis

The molecule can be dissected into three functional domains:

  • The Lipophilic Core (Benzhydryl Moiety): A central quaternary carbon is bonded to a phenyl ring, a para-chlorophenyl ring, and a methyl group.[1][2] This "alpha-methyl" modification distinguishes it from simple benzhydryl ethers like diphenhydramine, increasing steric bulk and metabolic stability.[4][1][2]

  • The Ether Linkage: An oxygen atom connects the lipophilic core to the basic side chain.[1][2] This ether bond is stable under neutral conditions but susceptible to cleavage in strong acids.[1][2]

  • The Basic Terminus: An N,N-diethylethanamine chain provides the proton-accepting site necessary for receptor binding (H1 and Muscarinic receptors).[4][1][2]

Stereochemistry

Due to the central carbon being bonded to four distinct groups (Phenyl, 4-Cl-Phenyl, Methyl, Oxygen), Clofenetamine possesses a chiral center .[4][1][2]

  • Enantiomers: The compound exists as an (R) and (S) enantiomeric pair.[4][1]

  • Production: Historical synthesis routes typically yield the racemate (

    
    -Clofenetamine), which is the form commonly found in "Keithon" preparations.[4][1][2]
    

Physicochemical Profile

Understanding the physical properties is essential for formulation and analytical detection.[1][2]

PropertyValue / CharacteristicImplication
Solubility High in organic solvents (EtOH, CHCl₃); HCl salt is water-soluble.[4][1][2]Facilitates CNS penetration (Free base) and oral delivery (Salt).[4][1]
pKa ~9.0 (Amine)Predominantly ionized at physiological pH (7.4).[4][1]
LogP ~4.9 (Predicted)Highly lipophilic; crosses the Blood-Brain Barrier (BBB) efficiently.[4][1][2]
Appearance White crystalline powder (HCl salt)Stable solid form for storage.[4][1]

Synthesis and Manufacturing Pathways

The synthesis of Clofenetamine follows a classic nucleophilic substitution pathway common to aminoalkyl ether derivatives.[1][2]

Retrosynthetic Analysis

The molecule is disassembled at the ether oxygen:

  • Synthon A: 1-(4-chlorophenyl)-1-phenylethanol (The lipophilic carbinol).[4][1][2]

  • Synthon B: 2-chloro-N,N-diethylethanamine (The alkylating agent).[4][1][2]

Experimental Protocol (Reconstructed)

Note: This protocol is a theoretical reconstruction based on standard medicinal chemistry practices for benzhydryl ethers.

Step 1: Formation of the Carbinol Intermediate A Grignard reaction is employed to introduce the methyl group and create the quaternary center.[1][2]

  • Reagents: 4-Chlorobenzophenone + Methylmagnesium Bromide (MeMgBr).[4][1][2]

  • Conditions: Anhydrous ether/THF, 0°C to Reflux.

  • Mechanism: Nucleophilic attack of the methyl anion on the ketone carbonyl.[1][2]

  • Product: 1-(4-chlorophenyl)-1-phenylethanol.[4][1][2]

Step 2: Etherification (Williamson Ether Synthesis) The carbinol is alkylated with the amine side chain.[1]

  • Reagents: Carbinol (from Step 1) + Sodium Amide (NaNH₂) or Sodium Hydride (NaH) + 2-Chloro-N,N-diethylethanamine.[4][1][2]

  • Conditions: Reflux in Toluene or Xylene.[1][2]

  • Mechanism: Deprotonation of the alcohol to form an alkoxide, followed by S_N2 attack on the alkyl chloride.[1][2]

  • Purification: The base is extracted with dilute acid, then basified and extracted into organic solvent.[1][2] The HCl salt is precipitated using anhydrous HCl gas in ether.[1][2]

Synthesis Visualization

The following diagram illustrates the chemical flow from precursors to the final hydrochloride salt.

ClofenetamineSynthesiscluster_0Step 1: Carbinol Formationcluster_1Step 2: EtherificationA4-ChlorobenzophenoneCIntermediate:1-(4-chlorophenyl)-1-phenylethanolA->CTHF, RefluxBMeMgBr(Grignard Reagent)B->CEClofenetamine(Free Base)C->ENaNH2, TolueneReflux (-HCl)D2-Chloro-N,N-diethylethanamineD->EFClofenetamine HCl(Final Product)E->FHCl (gas)Ether

Figure 1: Step-wise chemical synthesis of Clofenetamine HCl via Grignard addition and Williamson ether synthesis.[4][1][2]

Analytical Characterization

To validate the identity of Keithon/Clofenetamine, the following spectral fingerprints are diagnostic.

Mass Spectrometry (MS)
  • Molecular Ion (M+): 331 m/z (detectable in EI/ESI).[4][1]

  • Base Peak: Typically 86 m/z (corresponding to the diethylamino-methylene fragment CH2=N+(Et)2), characteristic of the diethylaminoethyl side chain cleavage.[4][1][2]

  • Benzhydryl Cation: A significant peak at 215/217 m/z (due to Cl isotope pattern) representing the [C(Me)(Ph)(4-Cl-Ph)]+ carbocation formed after ether cleavage.[4][1][2]

Nuclear Magnetic Resonance (¹H-NMR)

Expected chemical shifts in CDCl₃:

  • Aromatic Region (6.8–7.5 ppm): Multiplets corresponding to 9 protons (5 from phenyl, 4 from chlorophenyl).[4][1]

  • Ether Methylene (3.3–3.5 ppm): Triplet (-O-CH2-).[4][1][2]

  • Amine Methylene (2.6–2.8 ppm): Triplet (-CH2-N-).[4][1][2]

  • Ethyl Group (Amine): Quartet at ~2.5 ppm (-N-CH2-CH3) and Triplet at ~1.0 ppm (-CH3).[4][1][2]

  • Alpha-Methyl (1.8–2.0 ppm): Singlet (C-CH3), diagnostic for Clofenetamine vs. Chlorphenoxamine analogues.[4][1][2]

Pharmacological Mechanism[1][2][3][4]

Clofenetamine acts as a "dirty drug," interacting with multiple CNS receptors due to its lipophilic, cationic nature.[1][2]

  • Histamine H1 Receptor: Acts as an inverse agonist, stabilizing the inactive state of the receptor.[1][2] This mediates its antihistaminic effects.[1][2][3]

  • Muscarinic Acetylcholine Receptors (mAChRs): Acts as a competitive antagonist.[1] The bulky benzhydryl group mimics the acetylcholine structure, blocking the receptor pore.[1][2] This results in "atropine-like" anticholinergic side effects (dry mouth, sedation).[4][1][2]

  • Dopamine Transporter (DAT): Some structural analogues exhibit DAT inhibition, contributing to potential stimulating or reinforcing effects, though Clofenetamine is primarily sedative.[1]

Mechanismcluster_targetsReceptor TargetsDrugClofenetamine(Lipophilic Cation)H1Histamine H1(Inverse Agonist)Drug->H1Primary Affinity(Ki ~8 nM)M1Muscarinic M1-M5(Antagonist)Drug->M1High Affinity(Side Effects)DATMonoamine Transporters(Modulator)Drug->DATSecondaryAction

Figure 2: Pharmacological interaction profile of Clofenetamine.[4][1][2]

References

  • PubChem. (2025).[1][7] Clofenetamine | C20H26ClNO.[1][2][3][5][7][8] National Library of Medicine.[1][2] [Link][4][1][2][8]

  • Grokipedia. (2024).[1] Clofenetamine - Chemical and Pharmacological Profile. [Link][4][1][2]

  • Wikipedia. (2024).[1] Clofenetamine.[1][2][3][5][6][7][8][9] Wikimedia Foundation.[1][2] [Link][4][1][2]

  • NCATS Inxight Drugs. (2024).[1] Clofenetamine.[1][2][3][5][6][7][8][9] National Center for Advancing Translational Sciences.[1][2] [Link]

Pharmacological Classification and Bioisosteric Evolution of Clofenetamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and structural analysis of Clofenetamine and its derivatives, with a specific focus on the bioisosteric substitution of silicon for carbon (sila-substitution), which represents the most significant area of research for this compound class.

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

Clofenetamine (INN), historically marketed as Keithon , represents a distinct subclass within the benzhydryl ether family of antihistamines.[1][2] Chemically defined as 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine, it is the N,N-diethyl homolog of the more common Chlorphenoxamine .[3]

While classically categorized as a first-generation H1-antihistamine with significant anticholinergic (antimuscarinic) activity, the primary research significance of Clofenetamine lies in its role as a scaffold for sila-substitution studies . Research by Tacke, Wannagat, and colleagues established Clofenetamine as a model for "Sila-Pharmaceutics"—replacing the central carbon atom of the benzhydryl group with silicon to alter lipophilicity and metabolic stability without disrupting receptor affinity.

Chemical Classification Table
ParameterSpecification
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Core Scaffold Benzhydryl ether (Ethanolamine derivative)
Key Substituents p-Chloro ring substitution; N,N-diethylamine terminus
Primary Class H1 Receptor Inverse Agonist
Secondary Class Muscarinic Acetylcholine Receptor Antagonist
Key Derivative Class Sila-Clofenetamines (Silicon-bioisosteres)

Pharmacological Mechanism & Signaling

Clofenetamine operates primarily as a competitive inverse agonist at the Histamine H1 receptor.[1] Unlike neutral antagonists, it stabilizes the receptor in its inactive G-protein-uncoupled state, reducing constitutive activity.

Mechanism of Action (MoA)
  • H1 Blockade: The benzhydryl moiety mimics the histamine imidazole ring's bulk, occupying the orthosteric binding site on the Gq/11-coupled H1 receptor.

  • Anticholinergic Overlap: Due to the structural flexibility of the aminoalkyl ether chain, Clofenetamine also binds to Muscarinic M1-M3 receptors, leading to "atropine-like" side effects (dry mouth, sedation) which are often exploited for antiparkinsonian utility.

  • Lipophilicity & CNS Entry: The N,N-diethyl substitution (compared to dimethyl in diphenhydramine) increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Histamine-induced


/DAG pathway by Clofenetamine.

H1_Signaling Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active Conformation) Histamine->H1R_Active Stabilizes Clofenetamine Clofenetamine (Inverse Agonist) Clofenetamine->H1R_Active Blocks H1R_Inactive H1 Receptor (Inactive Conformation) Clofenetamine->H1R_Inactive Stabilizes Gq Gq/11 Protein H1R_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasodilation / Bronchoconstriction Ca->Response

Figure 1: Clofenetamine shifts the equilibrium toward the inactive receptor state, preventing the Gq-mediated calcium cascade.

Structural Classification of Derivatives

The development of Clofenetamine derivatives focuses on two axes: Bioisosterism (Silicon switching) and Quaternization (restricting CNS access).

The Sila-Substitution (Sila-Clofenetamine)

The most scientifically rigorous work on this compound involves the synthesis of Sila-Clofenetamine , where the central carbon (C) of the benzhydryl group is replaced by silicon (Si).

  • Rationale: Silicon is isovalent with carbon but has a larger atomic radius (117 pm vs 77 pm) and lower electronegativity. This alters the bond angles and bond lengths (C-O vs Si-O), potentially affecting receptor fit.

  • Outcome: Sila-Clofenetamine generally retains H1 affinity comparable to the parent compound but exhibits altered metabolic hydrolysis rates due to the sensitivity of the Si-O bond.

Classification Hierarchy

The following diagram details the structural relationships between Clofenetamine and its key analogs.

Derivatives_Tree Benzhydryl Benzhydryl Ether Scaffold Clofenetamine Clofenetamine (C-Analog) (N,N-diethyl) Benzhydryl->Clofenetamine Chlorphenoxamine Chlorphenoxamine (N,N-dimethyl) Benzhydryl->Chlorphenoxamine Sila Sila-Clofenetamine (Si-Analog) Clofenetamine->Sila Bioisosteric Switch (C->Si) Quat N-Quaternary Ammonium Salts Clofenetamine->Quat Methylation (CNS Exclusion) Sila_Derivs Isoelectronic Derivatives (A/B) Sila->Sila_Derivs

Figure 2: Structural phylogeny of Clofenetamine, highlighting the silicon-bioisostere branch.

Experimental Protocols

To validate the classification of a novel Clofenetamine derivative, the following protocols are standard. These ensure the compound is correctly categorized by affinity and specificity.

Protocol A: Competitive Radioligand Binding (H1 Receptor)

Objective: Determine the


 of a Clofenetamine derivative against a standard antagonist (e.g., Pyrilamine).

Reagents:

  • 
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Membrane preparation from CHO-K1 cells expressing human H1 receptors.

  • Assay Buffer: 50 mM Na/K phosphate, pH 7.4.

Workflow:

  • Preparation: Dilute the Clofenetamine derivative (test compound) in DMSO to create a concentration range (

    
     to 
    
    
    
    ).
  • Incubation:

    • Mix

      
       membrane suspension (
      
      
      
      protein).
    • Add

      
      
      
      
      
      -Pyrilamine (Final conc: 2 nM).
    • Add

      
       test compound.
      
    • Incubate for 60 minutes at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthesis of Sila-Clofenetamine (General Approach)

Context: Based on the methodology established by Tacke et al. This protocol validates the creation of the silicon analog.

Causality: The synthesis must avoid water until the final step, as the Si-Cl intermediate is highly hydrolyzable.

  • Grignard Formation: React p-bromochlorobenzene with Mg in dry ether to form the Grignard reagent.

  • Silylation: Add methyl-phenyl-dichlorosilane dropwise. The steric bulk directs the substitution.

  • Etherification: React the resulting chlorosilane with 2-diethylaminoethanol in the presence of a proton scavenger (triethylamine).

  • Purification: Distillation under high vacuum. (Note: Sila-ethers are more sensitive to acid hydrolysis than their carbon counterparts; maintain neutral pH during workup).

Comparative Data: Carbon vs. Silicon Analogs

The following table summarizes historical data comparing Clofenetamine with its Sila-analog. The similarity in biological activity despite the structural change confirms the "bioisosteric" classification.

PropertyClofenetamine (C-Analog)Sila-Clofenetamine (Si-Analog)Implication
Central Atom CarbonSiliconCore structural difference
Bond Length (X-O) 1.43 Å1.64 ÅSi-analog is sterically larger
H1 Affinity (

)
~8.0 - 8.5~8.0 - 8.3Receptor pocket tolerates expansion
Anticholinergic Activity HighHighSide effect profile remains
Metabolic Stability High (Ether cleavage)Moderate (Si-O hydrolysis)Si-analog may have shorter half-life

References

  • Tacke, R., & Wannagat, U. (1976).[4] Isoelektronische Derivate des Sila-Clofenetamins und des Sila-Mebrophenhydramins. Monatshefte für Chemie, 107, 111–117.

  • Elks, J. (2014).[3] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer US.[3] (Entry on Clofenetamine/Keithon).

  • Ariëns, E.J. (2013).[3] Drug Design: Medicinal Chemistry: A Series of Monographs. Academic Press.[3] (Structure-Activity Relationships of antihistamines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71812, Clofenetamine.

  • Tacke, R. (1985). Sila-Substitution—A Useful Strategy for Drug Design? In: Organosilicon Bio-Bioorganosilicon Chemistry.[5]

Sources

Methodological & Application

Detailed Application Note: Solubility Profiling and Handling of Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine) is a diphenhydramine derivative exhibiting anticholinergic and antihistaminic properties. Structurally, it is the hydrochloride salt of a tertiary amine, specifically 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride .

Understanding the solubility profile of Clofenetamine HCl is critical for designing reproducible in vitro assays and in vivo formulations. As a hydrochloride salt of a lipophilic amine, it exhibits a distinct "dual solubility" character—high solubility in polar aprotic solvents (DMSO) and significant solubility in water, governed strictly by pH.

Chemical Key Data
PropertyDetail
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride
CAS Number 2019-16-1 (HCl salt); 511-46-6 (Free base)
Molecular Formula C₂₀H₂₆ClNO[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight ~368.34 g/mol
Salt Form Hydrochloride (provides water solubility to the lipophilic base)

Solubility Profile: Water vs. DMSO[9]

The following data represents the expected solubility profile based on the physicochemical properties of structural analogs (e.g., Diphenhydramine HCl, Chlorphenoxamine HCl). While specific historical data for Clofenetamine is limited, its salt class dictates the following behaviors.

Comparative Solubility Table
SolventSolubility RatingEstimated Max Conc.Application Context
Water Freely Soluble > 50 mg/mLWorking Solutions: Ideal for acute biological assays. Caution: pH dependent; precipitates at pH > 8.5.
DMSO Soluble > 100 mg/mLStock Solutions: Preferred for long-term storage (-20°C).[9] Prevents hydrolysis and microbial growth.[10]
Ethanol Soluble ~ 50 mg/mLAlternative Stock: Used when DMSO is toxic to sensitive cell lines (e.g., primary neurons).
PBS (pH 7.4) Soluble ~ 10-25 mg/mLAssay Buffer: Soluble, but reduced compared to pure water due to common ion effect and ionic strength.

Critical Insight: The hydrochloride salt dissociates in water to form the protonated ammonium cation (


) and chloride anion (

). This cationic form is highly water-soluble. However, if the pH is raised above the pKa of the amine (estimated pKa ~9.0), the molecule deprotonates to the neutral free base, which is an oily, water-insoluble liquid. Always maintain pH < 8.0 for aqueous stability.

Mechanism of Dissolution & Stability

The following diagram illustrates the pH-dependent solubility mechanism of Clofenetamine HCl. Understanding this pathway prevents the common error of "crashing out" the compound in alkaline buffers.

SolubilityMechanism cluster_0 Aqueous Environment SolidSalt Clofenetamine HCl (Solid Crystal) DissolvedSalt Dissociated Ions (R3NH+ + Cl-) WATER SOLUBLE SolidSalt->DissolvedSalt Add Water/DMSO FreeBase Neutral Free Base (R3N) WATER INSOLUBLE DissolvedSalt->FreeBase Increase pH > 9.0 (Deprotonation) FreeBase->DissolvedSalt Add Acid (HCl) (Protonation) Precipitate Oily Precipitate (Aggregation) FreeBase->Precipitate Saturation

Figure 1: The pH-dependent solubility equilibrium of Clofenetamine. Maintenance of the protonated cationic state is essential for aqueous solubility.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, high-concentration master stock (e.g., 50 mM or 100 mM) for long-term storage.

Reagents:

  • Clofenetamine Hydrochloride solid.[8][11]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade (≥99.9%).

Procedure:

  • Calculate Mass: Determine the mass required for a 50 mM solution.

    • Formula:

      
      
      
    • Example: For 10 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh ~184.2 mg of Clofenetamine HCl into a sterile, amber glass vial.

    • Note: Avoid plastics if possible for long-term storage to prevent leaching, although polypropylene is acceptable for short terms.

  • Solvent Addition: Add 10 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, warm the vial to 37°C in a water bath for 5 minutes, then vortex again.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Purpose: To prepare a dilute solution (e.g., 100 µM) for cell culture or enzymatic assays without precipitation.

Procedure:

  • Thaw Stock: Thaw the DMSO stock at room temperature (completely liquid). Vortex.

  • Intermediate Dilution (Optional but Recommended):

    • Perform a 1:10 dilution in pure water or saline first.

    • Why? Direct injection of 100% DMSO into protein-rich media can sometimes cause local precipitation before rapid mixing.

  • Final Dilution: Add the intermediate or stock solution to the assay buffer (e.g., PBS or Media) while vortexing or stirring.

    • Critical Check: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cells.

  • pH Verification: Check that the buffer pH remains near 7.4. If the buffer is weak and the drug concentration high, the pH might shift; however, at µM concentrations, this is negligible.

Protocol C: Experimental Solubility Determination (Self-Validating)

If you are using a new batch or require GLP-level data, use this "Saturation Shake-Flask" method to empirically determine the exact solubility limit in your specific buffer.

SolubilityProtocol Start Start: Weigh Excess Solid (e.g., 20 mg) AddSolvent Add Fixed Volume Solvent (e.g., 0.5 mL Water/DMSO) Start->AddSolvent Agitate Agitate at Constant Temp (25°C, 24 Hours) AddSolvent->Agitate Check Visual Inspection: Is solid still present? Agitate->Check AddMore Add more solid Check->AddMore No (All Dissolved) Filter Filter Supernatant (0.22 µm PTFE Filter) Check->Filter Yes (Saturation Reached) AddMore->Agitate Analyze Quantify Concentration (HPLC-UV or Gravimetric) Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Figure 2: Workflow for the Saturation Shake-Flask Method to determine thermodynamic solubility.

Step-by-Step:

  • Preparation: Place an excess of Clofenetamine HCl (e.g., 50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the solvent of interest (Water or DMSO).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Visual Check: Ensure undissolved solid remains visible. If all solid dissolves, add more until a precipitate persists (ensuring saturation).

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (presaturated).

  • Quantification:

    • UV-Vis Method: Dilute the supernatant 1:100 or 1:1000 in water. Measure Absorbance at 260-270 nm (aromatic rings). Compare against a standard curve of known concentrations.

    • Gravimetric (Simpler): Pipette a known volume of supernatant onto a pre-weighed dish, evaporate the solvent, and weigh the residue.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Precipitation in Media pH ShockThe media pH is too high (>8.0) or the local concentration of DMSO stock was too high during addition. Fix: Vortex media while adding drug dropwise.
Yellowing of DMSO Stock OxidationAmines can oxidize over time. Fix: Store under nitrogen/argon gas or use fresh DMSO.
Inconsistent IC50 Data AdsorptionLipophilic amines can stick to plastics. Fix: Use glass vials or low-binding plasticware for low-concentration dilutions (< 10 nM).

References

  • PubChem. Clofenetamine Hydrochloride (Compound Summary). National Library of Medicine (US), National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Wishart, D.S., et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006 Jan 1; 34(Database issue): D668-D672. (Reference for general amine salt solubility properties). Link

  • Serajuddin, A.T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007. (Mechanistic grounding for HCl salt behavior). Link

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Shake-Flask Protocol standards).

Sources

Preparation of Clofenetamine HCl stock solution for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Clofenetamine Hydrochloride Stock Solutions for In Vitro Assays

Abstract & Scope

This application note provides a standardized protocol for the preparation, storage, and handling of Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine) stock solutions. Clofenetamine is a first-generation antihistamine belonging to the benzhydryl ether class, structurally related to diphenhydramine. It acts as an inverse agonist at the histamine H1 receptor and possesses anticholinergic properties.

This guide is designed for researchers conducting in vitro pharmacological assays (e.g., binding affinity studies, functional cell-based assays). It prioritizes the maintenance of compound stability and the minimization of solvent-induced artifacts in sensitive biological systems.

Compound Profile & Physicochemical Properties

Before initiating solution preparation, verify the specific salt form of your reagent. The protocols below are calculated for the Hydrochloride (HCl) salt, which is the most common form for research purposes due to improved aqueous solubility compared to the free base.

PropertyDetail
Compound Name Clofenetamine Hydrochloride
Synonyms Keithon, Phenoxethamine HCl
CAS Number 2019-16-1 (HCl salt); 511-46-6 (Free base)
Molecular Formula C₂₀H₂₆ClNO[1][2][3][4] · HCl
Molecular Weight 368.34 g/mol
Primary Target Histamine H1 Receptor (Inverse Agonist)
Secondary Targets Muscarinic Acetylcholine Receptors (Antagonist)
Physical State White to off-white crystalline powder
Storage (Solid) -20°C, desiccated, protected from light

Strategic Solvent Selection

For in vitro screening, the choice of solvent for the Master Stock is critical. While Clofenetamine HCl is water-soluble, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution for the following reasons:

  • Hydrolytic Stability: Benzhydryl ether derivatives can be susceptible to slow hydrolysis in aqueous acidic environments. DMSO prevents this degradation during long-term storage.

  • Sterility: DMSO at high concentrations is bacteriostatic, reducing the risk of contamination in non-sterile stock handling.

  • Solubility Assurance: DMSO ensures complete solubilization at high concentrations (e.g., 10–100 mM), preventing "crashing out" upon freezing and thawing, a common issue with aqueous stocks of lipophilic salts.

Protocol: Preparation of 10 mM Master Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) Master Stock of Clofenetamine HCl in DMSO.

Materials:

  • Clofenetamine HCl solid (stored at -20°C, equilibrated to RT before opening).

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps.

  • Analytical balance (precision ±0.1 mg).

Procedure:

  • Equilibration: Remove the Clofenetamine HCl vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial causes condensation, introducing moisture that degrades the compound.

  • Weighing: Weigh 3.68 mg of Clofenetamine HCl powder into a sterile amber glass vial.

    • Calculation:

      
      
      
  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be completely clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense the Master Stock into small aliquots (e.g., 50 µL or 100 µL) into sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for In Vitro Assays

Objective: Generate a concentration-response curve (e.g., 8-point) ranging from 10 µM to 0.003 µM, maintaining a constant DMSO concentration (typically ≤0.1%) to avoid solvent toxicity.

Workflow Logic: Direct dilution of 100% DMSO stock into cell media can cause precipitation. The "Intermediate Stock" method is recommended.

Step-by-Step Dilution Scheme:

  • Preparation of Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:10 in DMSO to create a 1 mM (1000 µM) Sub-Stock.

    • Perform serial dilutions (e.g., 1:3 or 1:10) in DMSO first. This creates a set of "1000x" or "100x" stocks.

    • Why dilute in DMSO first? This keeps the compound soluble and ensures the final DMSO percentage is identical across all wells.

  • Final Dilution into Assay Medium:

    • Dilute the DMSO serial dilution points 1:1000 into the assay medium.

    • Example: Add 1 µL of 1 mM DMSO stock to 999 µL of Media.

    • Final Concentration: 1 µM.

    • Final DMSO: 0.1% (Safe for most cell lines).

Table 1: Example 1:10 Serial Dilution Scheme (Targeting 0.1% Final DMSO)

StepSource SolutionVolume SourceVolume DMSO[Conc] in DMSODilution Factor (into Media)Final Assay [Conc]Final DMSO %
1 Master Stock (10 mM)10 µL90 µL1,000 µM 1:10001 µM 0.1%
2 Step 1 Solution10 µL90 µL100 µM 1:1000100 nM 0.1%
3 Step 2 Solution10 µL90 µL10 µM 1:100010 nM 0.1%
4 Step 3 Solution10 µL90 µL1 µM 1:10001 nM 0.1%
5 Step 4 Solution10 µL90 µL0.1 µM 1:10000.1 nM 0.1%
Ctrl Pure DMSO-100 µL0 µM 1:1000Vehicle 0.1%

Visual Workflow (Graphviz)

Clofenetamine_Workflow Solid Clofenetamine HCl (Solid Powder) Weigh Weigh 3.68 mg Solid->Weigh DMSO Add 1 mL DMSO (Anhydrous) Weigh->DMSO MasterStock Master Stock (10 mM) DMSO->MasterStock Dissolve Aliquot Aliquot & Freeze (-20°C) MasterStock->Aliquot SubStock Serial Dilution (in DMSO) MasterStock->SubStock Thaw for Use MediaDilution Dilute 1:1000 into Assay Media SubStock->MediaDilution AssayWell Final Assay Well (0.1% DMSO) MediaDilution->AssayWell

Caption: Workflow for the preparation of stable Clofenetamine HCl master stocks and subsequent dilution into assay media.

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • Visual Solubility Check: Before adding the working solution to cells, hold the tube up to a light source. If the solution is cloudy or has a "swirling" precipitate, the compound has crashed out.

    • Correction: Warm the solution to 37°C. If precipitate remains, prepare a fresh stock at a lower concentration (e.g., 5 mM).

  • Vehicle Control Validation: Always run a "DMSO Only" control (0.1%). If the vehicle control shows >5% toxicity or baseline activation compared to untreated media, the DMSO concentration is too high for your specific cell line.

Troubleshooting Table:

IssuePossible CauseSolution
Precipitation in Media Concentration too high; rapid addition.Vortex media while adding the drug dropwise. Lower final concentration.
Loss of Potency Hydrolysis due to moisture; freeze-thaw cycles.Use aliquots. Store over desiccant. Use anhydrous DMSO.[5]
Inconsistent IC50 Adsorption to plastics.Use glass vials for stocks. Use low-binding polypropylene for dilutions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71812, Clofenetamine. PubChem. [Link]

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances. WHO Drug Information. [Link]

  • Inxight Drugs. Clofenetamine: Compound Report. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer US. (Confirming chemical structure and class). [Link]

Sources

Application Note: Storage, Stability, and Handling of Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the storage, handling, and stability monitoring of Clofenetamine Hydrochloride . It is structured to provide autonomous, field-proven protocols for researchers and drug development professionals.[1]

Introduction & Chemical Identity

Clofenetamine hydrochloride (also known as Keithon or Phenoxethamine) is a diphenhydramine derivative belonging to the aminoalkyl ether class.[1] It functions primarily as an anticholinergic and antihistamine agent.[1] Its structural integrity relies on the stability of its ether linkage and the tertiary amine group, both of which dictate its specific storage requirements.[2]

Chemical Identity:

  • IUPAC Name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride[1]

  • CAS Number: 511-46-6 (Free base); 2019-16-1 (HCl salt)[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: ~368.34 g/mol [3]

Physicochemical Profile & Storage Implications

Understanding the physical chemistry of Clofenetamine HCl is the "why" behind the storage rules. This compound is a salt of a lipophilic amine, making it susceptible to specific degradation pathways if environmental controls fail.[1]

Table 1: Physicochemical Properties vs. Storage Protocol
PropertyCharacteristicStorage Implication
Hygroscopicity Moderate to High (HCl salt)Moisture Barrier: Must be stored in tightly sealed containers with desiccants.[1] Exposure to humidity causes caking and hydrolysis.
Chemical Linkage Benzylic EtherAcid Sensitivity: Susceptible to acid-catalyzed hydrolysis.[1] Avoid storage near volatile acids (e.g., HCl, Acetic Acid) in shared cabinets.[1]
Functional Group Tertiary AmineOxidation Risk: Prone to N-oxide formation upon prolonged exposure to air.[1] Headspace purging with Argon/Nitrogen is recommended for long-term storage.[1]
Photosensitivity Benzylic CarbonLight Protection: UV light can induce radical cleavage at the benzylic position. Amber glass vials are mandatory.

Storage Protocol (Standard Operating Procedure)

This protocol ensures the maintenance of >99% purity over the compound's lifecycle.[1]

A. Receiving & Initial QC[1]
  • Visual Inspection: Upon receipt, verify the material is a white to off-white crystalline solid.[1] Any yellowing indicates prior oxidation or photo-degradation.

  • Solubility Check: Dissolve a small sample in water or ethanol.[1] Turbidity suggests hydrolysis (insoluble benzhydrol derivative formation).

B. Long-Term Storage Conditions[1][2]
  • Temperature: 2°C to 8°C (Refrigerated) is the gold standard for research-grade material to maximize shelf life.[1]

    • Note: While likely stable at controlled room temperature (20-25°C), refrigeration suppresses the kinetics of slow hydrolysis and oxidation.[1]

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1]

  • Environment: Store in a secondary containment box with silica gel packets to maintain low local humidity.

C. Handling Precautions
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which is the #1 cause of degradation in hygroscopic salts.

  • Inert Gas: For storage >6 months, purge the vial headspace with Argon or Nitrogen before resealing.

Stability & Shelf Life

There is no "absolute" expiration date for stable pharmaceutical intermediates; rather, we define a Retest Date .[1]

  • Initial Shelf Life: 24 Months from the date of manufacture (if stored at 2-8°C).[1]

  • Retest Interval: Every 12 months thereafter.

Degradation Pathways

The primary degradation risks are Hydrolysis (cleavage of the ether) and Oxidation (amine oxide formation).[2]

DegradationPathways Clofenetamine Clofenetamine HCl (Intact API) Hydrolysis Acid-Catalyzed Hydrolysis Clofenetamine->Hydrolysis + H2O / H+ Oxidation Oxidative Stress (Air/Peroxides) Clofenetamine->Oxidation + O2 / Light Chlorobenzhydrol 4-Chlorobenzhydrol (Insoluble Precipitate) Hydrolysis->Chlorobenzhydrol Aminoethanol Diethylaminoethanol Derivative Hydrolysis->Aminoethanol NOxide Clofenetamine N-Oxide (Polar Impurity) Oxidation->NOxide

Figure 1: Primary degradation pathways. Hydrolysis yields insoluble precipitates, while oxidation creates polar impurities detectable by HPLC.[1]

Quality Control & Troubleshooting

If degradation is suspected, perform the following validation steps.

Validated Stability-Indicating HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

  • Pass Criteria: Purity > 98.5%; No single impurity > 0.5%.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Material is caked/clumped Moisture ingress (Hygroscopicity)Dry under vacuum over

.[1] Re-verify purity.
Yellow discoloration N-oxide formation or PhotolysisRecrystallize from Ethanol/Ether if critical; otherwise discard.[1]
Insoluble matter in water Ether hydrolysis (Benzhydrol formation)Discard. Hydrolysis is irreversible and alters stoichiometry.[1]

References

  • PubChem. (n.d.).[1][4] Clofenetamine | C20H26ClNO.[1][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • NCATS Inxight Drugs. (n.d.).[1] Clofenetamine.[1][4] National Center for Advancing Translational Sciences. Retrieved October 26, 2023, from [Link][1]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[5] (Applied as the regulatory framework for the 24-month shelf life recommendation)

Sources

Protocol for administering Clofenetamine HCl in murine models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of Clofenetamine HCl in Murine Models

Executive Summary & Mechanism of Action

Clofenetamine (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine) is a benzhydryl ether derivative structurally analogous to diphenhydramine and chlorphenoxamine.[1] Historically developed by Searle & Co. (circa 1940s), it exhibits a dual pharmacological profile: potent Histamine H1 receptor inverse agonism and Muscarinic acetylcholine receptor (mAChR) antagonism .[2]

While no longer a frontline clinical therapeutic, Clofenetamine remains a critical reference compound in medicinal chemistry, particularly in "silicon-switch" studies (e.g., sila-clofenetamine), where carbon atoms are replaced with silicon to modulate metabolic stability and lipophilicity.[2]

Primary Applications in Murine Models:

  • H1 Antagonism: Protection against histamine-induced bronchoconstriction and lethality.

  • Anticholinergic/Antiparkinsonian Activity: Attenuation of oxotremorine-induced tremors.

  • Sedation/Hypnosis: Potentiation of barbiturate-induced sleep time.

Signaling Pathway Visualization

The following diagram outlines the dual blockade mechanism of Clofenetamine, illustrating its downstream effects on inflammation (H1) and motor control (mAChR).

Clofenetamine_Mechanism cluster_H1 H1 Receptor Pathway cluster_mAChR Muscarinic Pathway (CNS) Clofenetamine Clofenetamine HCl H1R H1 Receptor (Gq-coupled) Clofenetamine->H1R Inverse Agonist mAChR mACh Receptor (M1/M4) Clofenetamine->mAChR Antagonist PLC PLC Activation H1R->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release NFkB NF-κB / MAPK Signaling Ca_Release->NFkB Response_H1 Bronchoconstriction Vasodilation Edema NFkB->Response_H1 Striatum Striatal Cholinergic Tone mAChR->Striatum Response_M Tremor Rigidity Catalepsy Striatum->Response_M

Figure 1: Dual mechanism of Clofenetamine blocking H1-mediated inflammation and mAChR-mediated motor dysfunction.

Formulation & Preparation Protocol

Safety Precaution: Clofenetamine HCl has an oral LD50 of ~650 mg/kg in mice.[1][2] Convulsions and respiratory depression occur at toxic doses.[1][2] Handle powder in a fume hood.

Vehicle Selection:

  • Preferred: 0.9% Sterile Saline (NaCl).[2]

  • Alternative: Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Solubility: The Hydrochloride salt is highly water-soluble. If using the free base (CAS 511-46-6), conversion to salt or dissolution in 5% DMSO/Tween-80 is required.[2]

Preparation Steps (For 5 mg/mL Stock):

  • Weigh 50 mg of Clofenetamine HCl.[2]

  • Add 8 mL of 0.9% Sterile Saline.

  • Vortex for 60 seconds until fully dissolved (clear solution).

  • Adjust volume to 10 mL with Saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Stable at 4°C for 7 days; -20°C for long-term storage.

Experimental Dosing Regimens

The following doses are derived from comparative pharmacology with diphenhydramine and chlorphenoxamine in murine models.

Target EffectRouteDose RangeFrequencyNotes
Anxiolysis / H1 Blockade IP / PO5 – 10 mg/kgSingle DoseMinimal sedation; optimal for allergy models.
Sedation / Hypnosis IP20 – 40 mg/kgSingle DoseSignificant reduction in locomotor activity.[2]
Antiparkinsonian (Tremor) IP10 – 25 mg/kg30 min pre-testBlocks oxotremorine-induced effects.
Toxicity Limit IP> 80 mg/kgN/ARisk of convulsions and respiratory distress.[2]

Validated Experimental Workflows

Workflow A: Histamine-Induced Lethality (H1 Antagonism)

Objective: To quantify the protective index of Clofenetamine against systemic histamine toxicity.

  • Acclimatization: Male ICR or Swiss Webster mice (20-25g), n=10 per group.

  • Pre-treatment: Administer Clofenetamine HCl (Vehicle, 5, 10, 20 mg/kg IP) 30 minutes prior to challenge.[2]

  • Challenge: Inject Histamine Diphosphate (1.25 mg/kg IV or 100 mg/kg IP—dose must be pre-calibrated to induce >90% lethality in controls).

  • Observation: Monitor survival for 2 hours.

  • Endpoint: Calculate % Protection = [(Survivors_Treated - Survivors_Control) / Total] × 100.

Workflow B: Oxotremorine-Induced Tremor (Anticholinergic Activity)

Objective: To assess central anticholinergic activity, a proxy for antiparkinsonian efficacy.[2]

  • Pre-treatment: Administer Clofenetamine HCl (10, 20, 40 mg/kg IP).[2]

  • Wait Period: 30 minutes.

  • Induction: Administer Oxotremorine (0.5 mg/kg SC).[2]

  • Scoring (0-60 min): Assess tremor intensity every 10 minutes using a 0-3 scale:

    • 0: No tremor.

    • 1: Slight head tremor.[2]

    • 2: Moderate whole-body tremor.

    • 3: Intense tremor/incapacitation.[2]

  • Data Analysis: Plot "Mean Tremor Score" vs. Time. Clofenetamine should dose-dependently reduce scores.

Workflow C: Potentiation of Pentobarbital Sleep (Sedation)

Objective: To confirm central nervous system (CNS) penetration and sedative properties.

  • Pre-treatment: Administer Clofenetamine HCl (20 mg/kg IP).[2]

  • Wait Period: 30 minutes.

  • Hypnotic Injection: Administer Pentobarbital Sodium (40 mg/kg IP).[2]

  • Measurement:

    • Latency: Time to loss of righting reflex (LORR).[2]

    • Duration: Time until recovery of righting reflex.[2]

  • Result: Clofenetamine will significantly prolong sleep duration compared to vehicle (typically >200% increase).[2]

Experimental Timeline Visualization

Workflow_Timeline cluster_Challenge Challenge Agent (T = 0) Start Start: T = -30 min Dosing Administer Clofenetamine HCl (IP or PO) Start->Dosing Wait Absorption Phase (30 mins) Dosing->Wait Histamine Histamine (H1 Assay) Wait->Histamine Oxotremorine Oxotremorine (Tremor Assay) Wait->Oxotremorine Pentobarbital Pentobarbital (Sleep Assay) Wait->Pentobarbital Observation Observation & Scoring (0 - 120 min) Histamine->Observation Oxotremorine->Observation Pentobarbital->Observation Analysis Data Analysis (Survival %, Tremor Score, Sleep Time) Observation->Analysis

Figure 2: Standardized dosing and challenge timeline for Clofenetamine pharmacological assays.

References

  • Tacke, R., et al. (1985).[2] "Sila-analogues of chlorphenoxamine and clofenetamine: Synthesis and pharmacological properties." Journal of Organometallic Chemistry, 282(1), 117-126.[2] Link

  • Ariëns, E. J. (2013).[2] Drug Design: Medicinal Chemistry: A Series of Monographs, Vol. 6, Academic Press.[2] (Detailed discussion on benzhydryl ether structure-activity relationships). Link

  • National Center for Advancing Translational Sciences (NCATS). "Clofenetamine (Keithon) - Inxight Drugs." Inxight Drugs Database. Link

  • PubChem. "Clofenetamine Hydrochloride (Compound)."[2] National Library of Medicine.[2] Link

  • Elks, J. (2014).[2] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.[2] (Source for physical properties and historical development).[1][3][4] Link

Sources

Application Note: High-Efficiency Extraction of Clofenetamine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the optimized bioanalytical protocols for the extraction and quantification of Clofenetamine (also known as Keithon) from human plasma. Clofenetamine is a lipophilic, basic tertiary amine (LogP ~4.9, pKa ~9.0) structurally analogous to antihistamines like chlorphenoxamine.

Due to its high lipophilicity and potential for non-specific binding to plasma proteins and labware, standard protein precipitation (PPT) methods often yield poor recovery and significant matrix effects. This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for regulatory-grade analysis, while providing a cost-effective Liquid-Liquid Extraction (LLE) alternative for high-throughput screening.

Physicochemical Profile & Mechanistic Strategy

Understanding the molecule is the prerequisite for extraction success. Clofenetamine possesses two distinct domains: a lipophilic chlorodiphenylmethyl group and a basic diethylaminoethyl tail.

PropertyValueImplication for Extraction
Molecular Formula C₂₀H₂₆ClNOPrecursor ion [M+H]⁺ at m/z 332.2.
pKa ~9.0 (Basic)Positively charged at pH < 7; Neutral at pH > 11.
LogP ~4.9 (High)High solubility in non-polar solvents; prone to adsorption on plastic.
Protein Binding >90% (Estimated)Requires disruption (acid or organic solvent) to release from albumin.
The Extraction Logic
  • Mechanism 1 (SPE): We utilize the basic nitrogen. By acidifying the plasma, we protonate the amine (Clofenetamine-H⁺). This cation binds strongly to the sulfonate groups of the MCX sorbent, allowing us to wash away neutral interferences (lipids) with 100% organic solvents before eluting the drug with a basic buffer.

  • Mechanism 2 (LLE): We utilize the pH switch. By alkalinizing the plasma to pH > 11, we deprotonate the amine (Clofenetamine-Neutral). The uncharged molecule then partitions preferentially into a non-polar organic solvent (e.g., Hexane/Isoamyl Alcohol), leaving polar matrix components behind.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Recommended for: Clinical trials, low LOQ requirements (< 0.5 ng/mL), and phospholipid removal.

Materials
  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.

  • Internal Standard (IS): Clofenetamine-d4 or Diphenhydramine-d3.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Water (Milli-Q).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma into a 96-well plate or microcentrifuge tube.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid) .

    • Why: Acidification (pH ~2) disrupts protein binding and ensures the drug is fully protonated to bind to the cation exchange resin.

  • Conditioning:

    • Condition cartridge with 1 mL MeOH .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and polar interferences).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipids and hydrophobic interferences. The drug remains locked by ionic interaction).

  • Elution:

    • Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

    • Why: The high pH neutralizes the drug (breaking the ionic bond) and the organic solvent releases the hydrophobic tail.

  • Post-Processing:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

SPE Logic Diagram

SPE_Workflow Start Plasma Sample (Neutral Drug + Proteins) Acidify Add 4% H3PO4 (Drug -> Drug-H+) Start->Acidify Protonation Load Load on MCX Cartridge (Ionic Binding to Sorbent) Acidify->Load Bind Cations Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Waste Polar Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Waste Neutral Lipophilic Elute Elute: 5% NH4OH in MeOH (Neutralize Drug -> Release) Wash2->Elute Break Ionic Bond Final LC-MS/MS Analysis Elute->Final

Figure 1: Mixed-Mode Cation Exchange (MCX) mechanism ensuring removal of phospholipids (Wash 2) before elution.

Protocol B: Liquid-Liquid Extraction (LLE) (Cost-Effective)

Recommended for: High-throughput screening, labs without SPE automation.

Materials
  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) OR n-Heptane:Ethyl Acetate (90:10 v/v).

    • Note: Avoid Chlorinated solvents if possible to reduce environmental impact, though Dichloromethane works well.

  • Buffer: 0.5 M Sodium Carbonate (Na₂CO₃), pH ~11.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL plasma .[1]

    • Add 20 µL Internal Standard .

    • Add 100 µL 0.5 M Na₂CO₃ (pH 11) .

    • Why: This shifts the pH 2 units above the pKa (9.0), ensuring >99% of Clofenetamine is in the neutral, non-ionized state.

  • Extraction:

    • Add 1.0 mL Extraction Solvent .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate phases.

  • Phase Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean glass tube.

    • Caution: Avoid transferring any aqueous layer, or salts will contaminate the MS source.

  • Dry Down:

    • Evaporate under N₂ stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase .

LC-MS/MS Analytical Conditions

Once extracted, the sample requires sensitive quantification. The following parameters are optimized for the Agilent 6400 Series or Sciex Triple Quad systems.

Chromatography[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

    • Why: High pH stability is not required here as we reconstitute in acid, but BEH particles provide excellent peak shape for basic amines.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Clofenetamine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleStructure Note
Clofenetamine 332.2 201.1 25Quantifier Chlorobenzhydryl cation
Clofenetamine 332.2100.118QualifierDiethylaminoethyl chain
Diphenhydramine (IS) 256.2167.120IS QuantBenzhydryl cation
Fragmentation Pathway Diagram

Frag_Pathway Parent Precursor Ion [M+H]+ = 332.2 EtherCleave Ether Cleavage Parent->EtherCleave Frag1 Product Ion 1 (Chlorobenzhydryl) m/z 201.1 EtherCleave->Frag1 Major Path (Quant) Frag2 Product Ion 2 (Amine Tail) m/z 100.1 EtherCleave->Frag2 Minor Path (Qual)

Figure 2: Primary fragmentation pathways of Clofenetamine in ESI+ mode.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during method validation:

  • Recovery: The absolute recovery (Extraction Efficiency) for the SPE method should be >85% due to the specific ionic binding.

  • Matrix Effect: The Matrix Factor (MF) should be between 0.9 and 1.1 . If significant ion suppression is observed (MF < 0.8), switch from LLE to the MCX SPE protocol to remove phospholipids.

  • Linearity: The method is linear from 0.1 ng/mL to 100 ng/mL using a 1/x² weighting factor.

References

  • PubChem. (2025).[4][5][6] Clofenetamine Compound Summary. National Library of Medicine. [Link]

  • Chambers, E., et al. (2007). Systematic development of a solid-phase extraction method for cationic drugs. Journal of Chromatography B. (General reference for MCX mechanism on basic drugs). [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. (Reference for solid phase extraction techniques in plasma). [Link]

  • Protocol.io. (2024).[2] Extraction and LC-MS/MS analysis of steroids from mouse plasma. (Reference for LLE and automated extraction workflows). [Link]

Sources

Application Note: Parenteral Formulation Strategy for Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Clofenetamine Hydrochloride (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride) is a CNS-active agent with anticholinergic and antihistaminic properties, structurally related to diphenhydramine.[1] While historically utilized for its antiparkinsonian and tranquilizing effects, modern application requires rigorous control over parenteral formulation to ensure bioavailability and stability.

This guide provides a high-level technical protocol for developing a sterile aqueous injection of Clofenetamine HCl. It addresses the specific physicochemical challenges of the molecule: the balance between the lipophilic ether backbone and the hydrophilic amine salt, pH-dependent solubility, and oxidation sensitivity.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 368.34 g/mol (HCl Salt)Small molecule; rapid diffusion.
Solubility (Water) Moderate to High (Salt form)Soluble in WFI; risk of "salting out" with excess Cl- ions.
pKa (Amine) ~9.0 (Estimated)Critical: Free base precipitates at pH > 7.5. Formulation pH must be acidic (pH 4.5–6.0).
LogP (Free Base) ~4.9 (Lipophilic)High tissue permeability; requires strict pH control to maintain salt form in solution.
Stability Risks Hydrolysis (Ether), Oxidation (Amine)Requires buffering and inert gas sparging (

).

Pre-Formulation Logic & Strategy

The formulation strategy relies on three pillars: Solubility Maintenance , Iso-osmolality , and Chemical Stability .

The pH-Solubility Profile

Because Clofenetamine is a weak base formulated as a hydrochloride salt, its solubility is pH-dependent.

  • Mechanism: At pH < pKa, the nitrogen is protonated (

    
    ), maintaining high aqueous solubility. As pH approaches the pKa (approx 9.0), the fraction of un-ionized free base (
    
    
    
    ) increases.
  • Risk: At physiological pH (7.4), the intrinsic solubility of the free base is low (due to high LogP).

  • Solution: The formulation target pH is set to 5.0 – 5.5 . This provides a safety margin against precipitation upon dilution in the blood while remaining tolerable for intramuscular (IM) or slow intravenous (IV) injection.

Tonicity Adjustment (The Common Ion Effect)

Using Sodium Chloride (NaCl) to adjust tonicity can be risky for Hydrochloride salts due to the Common Ion Effect . Excess chloride ions (


) can shift the equilibrium, potentially reducing the solubility of Clofenetamine HCl.
  • Protocol Choice: Mannitol or Dextrose is preferred over NaCl for tonicity adjustment to avoid solubility suppression.

Visualizing the Formulation Logic

FormulationLogic API Clofenetamine HCl (Active) Challenge1 Lipophilic Free Base (Precipitation Risk) API->Challenge1 Intrinsic Property Challenge2 Oxidation Sensitivity (Amine Group) API->Challenge2 Intrinsic Property Strategy1 pH Control (5.0-5.5) Citrate/Acetate Buffer Challenge1->Strategy1 Mitigation Strategy3 Antioxidant/Inert Gas N2 Sparging Challenge2->Strategy3 Mitigation Strategy2 Tonicity Agent Mannitol (Avoid NaCl) Strategy1->Strategy2 Compatible Result Stable Aqueous Parenteral Solution Strategy1->Result Strategy2->Result Strategy3->Result

Figure 1: Decision matrix for excipient selection based on Clofenetamine physicochemical properties.

Detailed Experimental Protocol

Materials Required
  • API: Clofenetamine Hydrochloride (Reference Standard Grade).

  • Vehicle: Water for Injection (WFI), USP.

  • Buffer: Citric Acid Monohydrate / Sodium Citrate (Target pH 5.2).

  • Tonicity Agent: Mannitol (Pyrogen-free).

  • Preservative (Optional for Multi-dose): Benzyl Alcohol (1.0% v/v) or Methylparaben. Note: Single-dose vials are preferred to avoid preservatives.

  • Gas: High-purity Nitrogen (

    
    ).
    
Manufacturing Workflow (Batch Size: 1 L)

Target Concentration: 10 mg/mL (1%)

Step 1: Vehicle Preparation & Oxygen Removal

  • Dispense 800 mL of WFI into a 316L stainless steel or glass compounding vessel.

  • Critical Step: Sparge with

    
     gas for 20 minutes to reduce dissolved oxygen levels to < 1 ppm. This prevents oxidative degradation of the amine.
    
  • Maintain a slow

    
     blanket over the headspace throughout the process.
    

Step 2: Buffer & Excipient Addition

  • Add Citric Acid Monohydrate (approx. 1.5 g) and Sodium Citrate (approx. 0.5 g) to the WFI.

  • Stir until completely dissolved (Magnetic stirrer or overhead impeller at 200 RPM).

  • Measure pH. Adjust to pH 5.0 ± 0.2 using 1N HCl or 1N NaOH if necessary.

  • Add Mannitol (approx. 45 g, calculated for isotonicity ~285 mOsm/kg) and stir until dissolved.

Step 3: API Solubilization

  • Slowly add 10.0 g of Clofenetamine Hydrochloride to the vessel.

  • Stir continuously for 30–45 minutes. Ensure no visible particles remain.[2]

  • Verification: Check pH again. The addition of the HCl salt may slightly lower the pH. Readjust to 5.0–5.5 if required.

Step 4: Final Volume & Filtration

  • Add WFI to bring the final volume to 1.0 L.

  • Bioburden Reduction: Filter the solution through a 0.45 µm PVDF or PES pre-filter.

  • Sterile Filtration: Pass the solution through a sterile 0.22 µm PES membrane filter into a sterile receiving vessel (Class 100/ISO 5 environment).

Step 5: Filling & Sealing

  • Fill into Type I borosilicate glass vials (amber glass recommended for light protection).

  • Flush vial headspace with

    
     immediately before stoppering.
    
  • Seal with Teflon-coated butyl rubber stoppers and aluminum flip-off seals.

Process Visualization

ProcessFlow WFI WFI Prep (N2 Sparging) Buffer Buffer/Tonicity Addition WFI->Buffer Dissolve API_Add API Addition (Mixing) Buffer->API_Add Add API pH_Check pH Adjustment (Target 5.2) API_Add->pH_Check QC Check Filter Sterile Filtration (0.22 µm) pH_Check->Filter Bioburden Removal Fill Aseptic Filling (Amber Vials) Filter->Fill Class 100 Area

Figure 2: Step-by-step manufacturing workflow for Clofenetamine HCl Injection.

Quality Control & Validation

To ensure the protocol is self-validating, the following Critical Quality Attributes (CQAs) must be tested post-manufacture.

Test ParameterMethodAcceptance CriteriaRationale
Assay (Potency) HPLC (C18 Column, UV 220nm)95.0% – 105.0%Ensures correct dosing.
pH Potentiometric4.5 – 6.0Prevents precipitation (high pH) or pain on injection (low pH).
Particulate Matter Light Obscuration (USP <788>)< 6000 particles (≥10µm)Safety against embolism/phlebitis.
Sterility Membrane Filtration (USP <71>)No Growth (14 days)Mandatory for parenterals.
Related Substances HPLCTotal Impurities < 1.0%Monitors degradation (hydrolysis/oxidation).
HPLC Method for Validation
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v). Note: The acidic mobile phase keeps the amine protonated for sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) or 220 nm.

Troubleshooting Guide

Issue: Precipitation during compounding.

  • Cause: pH drifted above 6.5 or "Salting out" occurred.

  • Fix: Ensure buffer capacity is sufficient. Switch from NaCl to Mannitol if not already done. Check water quality.

Issue: Discoloration (Yellowing) over time.

  • Cause: Oxidation of the amine or ether cleavage.

  • Fix: Verify

    
     sparging efficiency. Ensure amber vials are used to block UV light.
    

Issue: Pain upon injection.

  • Cause: Solution is too acidic or hypotonic.

  • Fix: Adjust pH closer to 5.5-6.0 (if solubility permits) or verify osmolality is 280-300 mOsm/kg.

References

  • PubChem. (2023). Clofenetamine Hydrochloride | C20H26ClNO.[1][3][4] National Library of Medicine. [Link]

  • Elks, J. (2014).[1] The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer US.[1] (Data on Clofenetamine properties and history).

Sources

Troubleshooting & Optimization

Technical Support Center: Clofenetamine Hydrochloride Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CLO-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Improving Aqueous Solubility and Stability of Clofenetamine HCl

Introduction

Welcome to the Technical Support Center. You are likely encountering precipitation, turbidity, or inconsistent dissolution profiles with Clofenetamine Hydrochloride (C20H26ClNO·HCl).

As a hydrochloride salt of a lipophilic tertiary amine (structurally analogous to diphenhydramine), Clofenetamine exhibits pH-dependent solubility and sensitivity to the common ion effect . This guide moves beyond generic advice, providing the mechanistic causality and specific protocols required to stabilize your formulation.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: Why does my Clofenetamine HCl precipitate when I add it to Phosphate Buffered Saline (PBS)? A: This is a classic "Common Ion Effect" combined with a pH shift.

  • pH Shift: PBS typically buffers at pH 7.4. Clofenetamine has a pKa of approximately 9.0 (typical for this class of tertiary amines). At pH 7.4, a significant fraction remains ionized, but as the pH approaches the pKa, the concentration of the lipophilic free base increases. If the free base concentration exceeds its intrinsic solubility (

    
    ), it precipitates.
    
  • Common Ion Effect: PBS contains high concentrations of chloride ions (

    
    ) from NaCl. Since your drug is already a hydrochloride salt (
    
    
    
    ), adding excess chloride shifts the solubility equilibrium to the left, reducing the solubility of the salt form (
    
    
    driven).

Q2: I need a neutral pH solution for injection. How do I keep it soluble? A: You cannot rely on pH alone for neutral formulations. At pH 7.0–7.4, you are dangerously close to the precipitation point of the free base. You must use a solubility enhancer to sequester the hydrophobic moiety.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It encapsulates the chlorophenyl/phenyl rings, maintaining solubility even when the drug is technically in its less soluble base form.

Q3: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While heat increases kinetic solubility, the salt may recrystallize upon cooling (often into a different, less soluble polymorph) or degrade. Clofenetamine is chemically stable, but thermal cycling can induce physical instability (supersaturation followed by massive crash-out).

Module 2: The Solubility Decision Matrix

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Clofenetamine HCl Solubility Issue TargetPH What is your Target pH? Start->TargetPH Acidic Acidic (pH < 5.0) TargetPH->Acidic Stable Zone Neutral Neutral (pH 6.0 - 8.0) TargetPH->Neutral Danger Zone CheckCl Check Chloride Ion Concentration Acidic->CheckCl Precip Precipitation Risk: Free Base Formation Neutral->Precip Soln1 Buffer Selection: Use Acetate or Citrate Avoid excess NaCl CheckCl->Soln1 High Cl- causes salting out Soln2 Strategy A: Cosolvents (PG / EtOH / PEG400) Precip->Soln2 For Topical/Oral Soln3 Strategy B: Cyclodextrin Complexation (HP-beta-CD) Precip->Soln3 For Injectable/Sensitive

Figure 1: Decision logic for selecting the appropriate solubilization technique based on pH and application constraints.

Module 3: Advanced Solubilization Techniques
1. pH Control (The "Rule of 2")

For weak bases like Clofenetamine, solubility (


) is exponentially related to pH.


  • 
    :  Intrinsic solubility of the free base (very low, likely < 0.1 mg/mL).
    
  • Target: To ensure the drug remains in its soluble ionized form, maintain pH < pKa - 2 .

  • Action: For Clofenetamine (pKa ~9.0), maintain formulation pH < 7.0 . For maximum safety, target pH 4.5–5.5 using an Acetate or Citrate buffer.

2. Cosolvency (Log-Linear Solubilization)

If pH adjustment is not possible, reduce the polarity of the solvent system.

  • Mechanism: Cosolvents reduce the dielectric constant of water, making it more favorable for the hydrophobic regions of Clofenetamine.

  • Recommended System: 10–20% Propylene Glycol (PG) or 5–10% Ethanol.

  • Data Trend: Solubility typically increases logarithmically with cosolvent fraction (

    
    ).
    
    
    
    
3. Complexation (The "Stealth" Method)

Cyclodextrins (CD) form inclusion complexes, hiding the hydrophobic drug core from the aqueous environment.

  • Gold Standard: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Molar Ratio: Usually 1:1.[1]

  • Advantage: Allows for solubility at neutral pH without precipitation.

Module 4: Experimental Protocols
Protocol A: Determination of pH-Solubility Profile

Use this to define the exact "safe zone" for your specific batch.

Materials: Clofenetamine HCl, 0.1N HCl, 0.1N NaOH, pH Meter, Syringe Filters (0.45 µm PVDF).

  • Preparation: Prepare 5 mL saturated solutions of Clofenetamine HCl in water.

  • Titration: Adjust aliquots to pH 3.0, 5.0, 7.0, and 9.0 using HCl/NaOH.

  • Equilibration: Vortex for 24 hours at 25°C.

  • Filtration: Filter supernatant using 0.45 µm syringe filters.

  • Analysis: Dilute filtrate and analyze via UV-Vis (approx. 258 nm - verify

    
     first) or HPLC.
    

Expected Results Table:

pH ConditionPredicted StateSolubility Trend
pH 3.0 Fully Ionized (

)
High (>50 mg/mL)
pH 5.0 Fully Ionized (

)
High (>50 mg/mL)
pH 7.4 Mixed (

)
Moderate/Risk (Precipitation likely)
pH 9.0 Free Base (

)
Low (<1 mg/mL)
Protocol B: Cyclodextrin Phase Solubility Study

Use this if you need a neutral pH formulation.

  • Stock Solution: Prepare 40% (w/v) HP-

    
    -CD in water.
    
  • Dilution Series: Prepare vials with 0%, 5%, 10%, and 20% CD concentrations.

  • Saturation: Add excess Clofenetamine HCl to each vial.

  • Equilibration: Shake for 48 hours at room temperature.

  • Analysis: Filter and quantify drug concentration.

  • Calculation: Plot Solubility (M) vs. CD Concentration (M). Calculate Stability Constant (

    
    ) using the slope:
    
    
    
    
Module 5: Mechanistic Visualization

Understanding the equilibrium is critical for troubleshooting.

Equilibrium Salt Solid Salt (Clofenetamine HCl) Ionized Dissolved Ion (R-NH+) Salt->Ionized Dissolution (Fast) Ionized->Salt Common Ion Effect (Excess Cl-) Base Free Base (R-N) Ionized->Base pH > pKa (Deprotonation) Base->Ionized pH < pKa Precip Precipitate (Oily/Solid Base) Base->Precip Saturation (> S0)

Figure 2: The equilibrium landscape. Troubleshooting involves shifting these arrows: lowering pH moves the system left (toward Ionized); adding Cyclodextrins sequesters the 'Base' form, preventing the move to 'Precipitate'.

References
  • PubChem. (n.d.). Clofenetamine | C20H26ClNO.[1][2][3] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility of diphenhydramine analogs).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Technical Support Center: Clofenetamine HCl Acidic Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support resource for researchers analyzing Clofenetamine Hydrochloride (HCl) . It addresses the specific chemical behavior of this benzhydryl ether derivative under acidic stress, synthesizing structural alerts with practical analytical troubleshooting.

Subject: Troubleshooting Acid-Induced Hydrolysis and Impurity Profiling Ticket Priority: High (Stability Indicating Method Development) Responder: Senior Application Scientist, Separation Sciences

Core Chemical Insight: The "Why" Behind the Degradation

Clofenetamine HCl is structurally characterized by a tertiary benzhydryl ether linkage connecting a lipophilic diaryl fragment to a hydrophilic diethylaminoethyl side chain.

Unlike simple ethers, this specific linkage is chemically labile under acidic conditions due to the stability of the resulting carbocation intermediate. When exposed to low pH (e.g., acidic mobile phases, gastric simulation fluids, or wet granulation with acidic excipients), the ether oxygen protonates, making the amino-alcohol group a good leaving group.

The Critical Failure Mode:

  • Protonation: The ether oxygen accepts a proton (

    
    ).
    
  • Cleavage: The

    
     bond breaks, releasing 2-(Diethylamino)ethanol  and generating a resonance-stabilized tertiary carbocation  (1-(4-chlorophenyl)-1-phenylethyl cation).
    
  • Fate of the Cation:

    • Pathway A (Hydrolysis): Reacts with water to form the Carbinol impurity .

    • Pathway B (Elimination): Loses a proton to form the Olefin impurity (dehydration product).

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I see a new, late-eluting peak in my HPLC chromatogram after acid stress."

Diagnosis: This is likely the Carbinol Impurity (1-(4-chlorophenyl)-1-phenylethanol).

  • Mechanism: The cleavage of the ether bond yields a highly lipophilic tertiary alcohol.

  • Detection: Because it retains both aromatic rings, it has a strong UV response similar to the parent drug but elutes significantly later due to the loss of the polar amine tail.

  • Action: Verify the Relative Retention Time (RRT). The Carbinol typically elutes at an RRT of ~1.2–1.5 relative to Clofenetamine, depending on the gradient.

Issue 2: "My mass balance is poor. The parent peak area decreases, but the impurity peaks don't account for the total loss."

Diagnosis: You are missing the "Invisible" Amine Fragment .

  • Mechanism: The other half of the hydrolysis is 2-(Diethylamino)ethanol .

  • Detection Problem: This fragment lacks a chromophore (no aromatic rings). It will not appear in standard UV detection at 254 nm or 220 nm.

  • Action: Do not expect 100% area normalization. To quantify this fragment, you must use a refractive index (RI) detector, ELSD, or LC-MS (m/z ~118).

Issue 3: "I see a peak with a distinct UV spectrum shoulder appearing under harsh acidic/heat conditions."

Diagnosis: This is the Olefin Impurity (1-(4-chlorophenyl)-1-phenylethene).

  • Mechanism: Under low pH and elevated temperature, the tertiary carbocation intermediate eliminates a proton (dehydration) rather than reacting with water.

  • Spectral Signature: The formation of the conjugated double bond (styrene-like system) often results in a bathochromic shift (red shift) or a change in the UV

    
     compared to the parent.
    
  • Action: Check for absorbance at higher wavelengths (>260 nm). This impurity is highly lipophilic and will elute after the Carbinol.

Visualizing the Degradation Pathway

The following diagram maps the kinetic pathway of Clofenetamine degradation in acidic media. Use this to interpret your LC-MS fragmentation patterns or impurity profiles.

Clofenetamine_Degradation Clofen Clofenetamine HCl (Parent Drug) Protonated Protonated Ether (Intermediate) Clofen->Protonated + H+ (Acidic pH) Cation Tertiary Carbocation [Resonance Stabilized] Protonated->Cation Cleavage Amine 2-(Diethylamino)ethanol (UV Invisible) Protonated->Amine Leaving Group Carbinol Carbinol Impurity 1-(4-chlorophenyl)- 1-phenylethanol Cation->Carbinol + H2O (Hydrolysis) Olefin Olefin Impurity 1-(4-chlorophenyl)- 1-phenylethene Cation->Olefin - H+ (Elimination/Heat)

Caption: Acid-catalyzed hydrolysis pathway of Clofenetamine yielding Carbinol (major) and Olefin (minor) degradants.[1]

Validated Analytical Protocols

To confirm the identity of these degradation products, perform the following stress test.

Experiment: Acid Stress Profiling

Objective: Force degradation to generate reference markers for method validation.

Reagents:

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH) (for neutralization)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

Protocol:

  • Preparation: Dissolve 10 mg of Clofenetamine HCl in 5 mL of Mobile Phase B.

  • Stress Induction: Add 5 mL of 1N HCl.

  • Incubation: Heat at 60°C for 2 hours . (Note: Room temperature may be too slow for significant degradation; heat drives the activation energy for ether cleavage).

  • Quenching: Allow to cool, then neutralize with 5 mL of 1N NaOH to stop the reaction (prevents column damage).

  • Analysis: Inject immediately onto HPLC.

Expected Results Table:

ComponentApprox RRT*UV CharacteristicsMass (LC-MS)
Clofenetamine 1.00

~220, 258 nm

Amine Fragment Void Vol.None (End absorption)

Carbinol Impurity 1.35Similar to Parent

**
Olefin Impurity 1.55Enhanced >260 nm

*RRT (Relative Retention Time) is estimated based on a standard C18 gradient (5% -> 95% B). The Carbinol and Olefin are significantly less polar than the parent amine. **The Carbinol often loses water in the MS source, showing the carbocation mass (231.1).

References

  • PubChem. Clofenetamine | C20H26ClNO.[2][3][4] National Library of Medicine. Available at: [Link]

  • Bult, A. (1995). Degradation of Diphenhydramine and Analogues. In Analytical Profiles of Drug Substances. (Establishes the benzhydryl ether hydrolysis mechanism for this structural class).
  • Wikipedia. Clofenetamine.[4] Available at: [Link][1][5]

  • NCATS Inxight Drugs. Clofenetamine. National Center for Advancing Translational Sciences.[4] Available at: [Link][4]

Sources

Preventing hydrolysis of Clofenetamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis and Degradation of Clofenetamine Hydrochloride in Solution Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Researchers

Core Directive: The Stability Paradox

Clofenetamine Hydrochloride is a benzhydryl ether derivative. While ethers are generally considered chemically inert compared to esters or amides, Clofenetamine presents a specific "stability paradox" familiar to those working with diphenhydramine analogs.

The Critical Insight: The ether linkage in Clofenetamine is acid-labile . Unlike standard aliphatic ethers, the presence of the alpha-methyl and alpha-phenyl groups stabilizes the carbocation intermediate formed during cleavage. This makes the molecule susceptible to acid-catalyzed hydrolysis , particularly in low-pH mobile phases or dissolution media. Conversely, raising the pH too high risks precipitation of the free base.

This guide provides the mechanistic understanding and practical protocols to navigate this narrow stability window.

The Chemistry of Degradation (Mechanism)[1]

To prevent hydrolysis, you must understand the driving force: Carbocation Stability.

In acidic solutions (pH < 4.0), the ether oxygen becomes protonated. Because the resulting carbocation is tertiary and benzylic (stabilized by resonance with the phenyl rings and the inductive effect of the methyl group), the energy barrier for bond cleavage is significantly lower than in typical ethers.

Mechanism Visualization

ClofenetamineHydrolysis cluster_conditions Accelerating Factors Clof Clofenetamine HCl (Intact Ether) Protonation Protonated Ether (Intermediate) Clof->Protonation + H+ (Acidic pH) Cleavage Bond Cleavage (Rate Limiting Step) Protonation->Cleavage Carbocation Tertiary Benzhydryl Cation Cleavage->Carbocation Amine Dimethylethanolamine (Byproduct) Cleavage->Amine Hydrolysis Water Attack Carbocation->Hydrolysis Product 4-Chloro-alpha-methylbenzhydrol (Degradant) Hydrolysis->Product Heat (>40°C) Heat (>40°C) Low pH (<3.0) Low pH (<3.0)

Figure 1: Acid-catalyzed hydrolysis pathway of Clofenetamine. Note that the cleavage step is accelerated by the stability of the resulting tertiary carbocation.

Troubleshooting Guide (Q&A Format)

This section addresses specific observations from the laboratory bench.

Scenario A: Analytical Issues (HPLC/LC-MS)

Q: I see a new peak eluting after the main peak in my Reverse Phase HPLC. Is this hydrolysis?

  • Diagnosis: Likely No . Hydrolysis products (the alcohol and the amine) are generally more polar than the parent ether and should elute earlier (lower Retention Time) in standard C18 methods.

  • Root Cause: Late-eluting peaks often indicate oxidative dimerization or impurities from the synthesis (e.g., chlorinated biphenyls).

  • Action: Check your sample solvent. If you dissolved the sample in pure methanol or acetonitrile without a buffer, trace peroxides in the solvent might be causing oxidation.

Q: My sample recovery drops by 5% after sitting in the autosampler for 12 hours. The mobile phase is 0.1% Formic Acid.

  • Diagnosis: Yes, this is hydrolysis.

  • Expert Insight: 0.1% Formic acid (pH ~2.7) or TFA (pH ~2.0) creates the perfect environment for acid cleavage, especially if the autosampler is not refrigerated.

  • Action:

    • Switch Diluent: Do not dissolve samples in the mobile phase. Use a neutral diluent (e.g., Water:Acetonitrile 50:50 buffered to pH 6.0).

    • Temperature: Set autosampler temperature to 4°C. Hydrolysis rates drop significantly at low temperatures.

Scenario B: Formulation & Physical Stability

Q: The solution turned cloudy/milky upon adjusting pH to 8.0.

  • Diagnosis: Free Base Precipitation.

  • Mechanism: Clofenetamine is a tertiary amine. Its pKa is approximately 9.0. As you approach the pKa, the solubility decreases logarithmically.

  • Action: Maintain formulation pH between 5.0 and 6.5 . This is the "Goldilocks Zone"—acidic enough to keep the amine protonated (soluble), but not acidic enough to catalyze rapid ether hydrolysis.

Q: My solution is turning yellow over time.

  • Diagnosis: Photo-oxidation.

  • Action: Clofenetamine, like diphenhydramine, is sensitive to UV light. Store solutions in amber glass vials. Nitrogen sparging is recommended for long-term storage to prevent N-oxide formation.

Strategic Protocols: Stabilization & Buffer Selection
Protocol 1: Optimal Buffer Selection

Data below summarizes the stability half-life (


) estimates based on benzhydryl ether structure-activity relationships (SAR).
pH EnvironmentBuffer SystemStability RiskRecommendation
pH 1.0 - 3.0 0.1N HCl / GlycineHigh (Hydrolysis) Avoid for storage. Limit exposure to < 2 hours.
pH 4.0 - 5.0 AcetateModerate Acceptable for short-term analysis (24h).
pH 5.5 - 6.5 Phosphate / CitrateOptimal Recommended for stock solutions.
pH 7.0 - 8.0 PhosphateGood (Chemical) Risk of precipitation if concentration > 10 mg/mL.
pH > 9.0 Borate / CarbonatePhysical Instability Avoid. Free base will precipitate.
Protocol 2: Preparation of Stable Stock Solution (1 mg/mL)
  • Weighing: Weigh 10.0 mg of Clofenetamine HCl into a 10 mL amber volumetric flask.

  • Dissolution Solvent: Do not use 0.1N HCl. Use 10 mM Ammonium Acetate (pH 6.0) mixed 50:50 with Acetonitrile.

    • Why? The acetonitrile ensures solubility of the lipophilic ether backbone, while the pH 6.0 buffer prevents acid hydrolysis.

  • Sonication: Sonicate for 5 minutes. Monitor temperature (do not exceed 30°C).

  • Storage: Aliquot into amber HPLC vials. Store at -20°C.

    • Shelf Life: 6 months at -20°C; 1 week at 4°C.

Protocol 3: Diagnostic Decision Tree

Use this workflow to identify the source of instability in your current experiment.

TroubleshootingTree Start Observed Instability CheckType Is it Physical or Chemical? Start->CheckType Physical Precipitation / Cloudiness CheckType->Physical Chemical Loss of Potency / New Peaks CheckType->Chemical CheckpH Check pH Physical->CheckpH CheckRT Check Retention Time (RT) of New Peak Chemical->CheckRT HighPH pH > 7.5? CheckpH->HighPH PrecipAction Action: Lower pH to 5.5-6.0 (Solubilize Salt) HighPH->PrecipAction Yes EarlyRT Early Eluting (Polar) (RRT < 0.8) CheckRT->EarlyRT LateRT Late Eluting (Non-polar) (RRT > 1.2) CheckRT->LateRT HydrolysisAction Cause: Acid Hydrolysis Action: Buffer Mobile Phase > pH 4.5 EarlyRT->HydrolysisAction OxidationAction Cause: Oxidation/Dimerization Action: Protect from Light/Air LateRT->OxidationAction

Figure 2: Diagnostic workflow for identifying Clofenetamine instability.

References
  • Mechanism of Ether Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Stability of Diphenhydramine Analogs: O'Shea, K. E., et al. (2018). "Fundamental study of the ultrasonic induced degradation of the popular antihistamine, diphenhydramine (DPH)." Water Research, 145, 462-471. Link

  • Benzhydryl Ether Chemistry: BenchChem. (2025). "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." Link

  • Pharmaceutical Stability Guidelines: International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

The Amine Tailing Crisis: A Senior Scientist’s Guide to Troubleshooting HPLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting HPLC Peak Tailing for Amine Hydrochloride Salts Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The "Silanol Trap"

If you are analyzing amine hydrochloride salts, you are dealing with one of the most persistent challenges in chromatography. The "salt" form implies your analyte is already protonated (


). While this makes it water-soluble, it creates a chemical conflict inside a standard Reverse Phase (RP) column.

The root cause of tailing is rarely "bad chromatography" in the kinetic sense; it is almost always thermodynamic competition . Your analyte is being retained by two distinct mechanisms:[1][2][3]

  • Hydrophobic Interaction: The desired interaction between the carbon backbone of your amine and the C18 ligand.

  • Cation Exchange (The Enemy): The undesired electrostatic attraction between the positively charged amine and residual, negatively charged silanol groups (

    
    ) on the silica surface.
    

Because the kinetics of the ion-exchange interaction are slower and more energetic than the hydrophobic interaction, a portion of your analyte "drags" behind the main band. This guide details how to break this interaction.

PART 1: The Mechanics of Tailing

To fix the problem, you must visualize the molecular battlefield.

TailingMechanism Amine Amine Cation (R-NH3+) C18 C18 Ligand (Hydrophobic Retention) Amine->C18 Fast Kinetics (Gaussian Peak) Silanol Ionized Silanol (Si-O-) Amine->Silanol Slow Kinetics (Secondary Interaction) Peak Resulting Peak Shape C18->Peak Main Band Silanol->Peak Tailing Edge

Figure 1: The Dual-Retention Mechanism. Tailing occurs when the amine is retained by both the C18 ligand (desired) and the ionized silanol (undesired).

PART 2: Troubleshooting Q&A (The Mobile Phase Strategy)
Q1: I am using 0.1% Formic Acid, but my peaks are still tailing. Should I switch to TFA?

The Short Answer: For UV detection, yes. For Mass Spec (MS), proceed with extreme caution.

The Scientist's Explanation: Formic acid is a weak acid (


). At 0.1%, the pH is roughly 2.7. While this suppresses some silanols, it is often not strong enough to fully protonate all residual silanols on older or less-pure silica.
Trifluoroacetic Acid (TFA) is a "sledgehammer." It has a 

of ~0.3 and serves two functions:[4]
  • pH Control: It drives pH low enough to protonate virtually all silanols (

    
    ), neutralizing the surface.
    
  • Ion Pairing: The trifluoroacetate anion (

    
    ) forms a neutral ion pair with your amine cation, making the complex more hydrophobic and masking the positive charge.
    

The Risk: TFA causes severe signal suppression in Electrospray Ionization (ESI-MS) due to the strong ion-pairing in the gas phase.

Decision Matrix: Acid Modifiers

FeatureFormic Acid (0.1%)TFA (0.05 - 0.1%)Ammonium Acetate/Formate (10mM)
Primary Mechanism pH Control (Weak)pH Control + Ion Pairing (Strong)Silanol Competition
Peak Shape Ability ModerateExcellent (Gold Standard)Good
MS Compatibility ExcellentPoor (Signal Suppression)Excellent
Best Use Case Easy amines, High sensitivity MSUV-only purity checks; Difficult aminesMS-compatible methods requiring better shape than FA

Pro Tip: If you must use MS but need the power of TFA, try the "TFA/Formic Blend." Use 0.1% Formic Acid + 0.01% TFA. The trace TFA improves peak shape significantly while minimizing signal suppression [1].

Q2: Can I just add more buffer to fix the shape?

Yes. This is the "Crowding Out" strategy. Residual silanols are ion-exchange sites. By adding a high concentration of competing cations (like Ammonium,


), you can saturate these sites so your amine analyte cannot interact with them.
  • Recommendation: Increase buffer concentration from 5mM to 20-25mM .

  • Warning: Do not go higher than 50mM for LC-MS to avoid source fouling.

Q3: Why not just run at High pH (pH 10) to neutralize the amine?

You can, but you need specific hardware. At pH 10, most amine salts (pKa ~9-10) become free bases (


). Neutral molecules do not interact with silanols. This often results in perfect, sharp peaks and increased retention (higher hydrophobicity).

The Catch: Standard silica dissolves at pH > 8. The siloxane backbone (


) hydrolyzes, leading to column voiding and sudden death.
The Fix:  You must use Hybrid Particle Technology (e.g., Waters BEH)  or Bidentate/Organo-silica (e.g., Agilent Poroshell HPH) . These columns are engineered to withstand pH 1-12 [2][3].
PART 3: The "Gold Standard" Method Development Protocol

Do not guess. Follow this logical workflow to develop a robust method for amine salts.

MethodDev Start Start: Amine Tailing Observed CheckCol Check Column Type Start->CheckCol IsHybrid Is it High-pH Stable? (Hybrid/Polymer) CheckCol->IsHybrid HighPH Route A: High pH Strategy Mobile Phase: 10mM NH4HCO3 (pH 10.5) IsHybrid->HighPH Yes LowPH Route B: Low pH Strategy IsHybrid->LowPH No (Standard Silica) Success Final Method HighPH->Success Step1 Step 1: 0.1% Formic Acid LowPH->Step1 Eval1 Good Shape? Step1->Eval1 Step2 Step 2: Increase Ionic Strength Add 20mM Ammonium Formate Eval1->Step2 No Eval1->Success Yes Eval2 Good Shape? Step2->Eval2 Step3 Step 3: Ion Pairing (UV Only) Switch to 0.1% TFA Eval2->Step3 No (Desperate Measures) Eval2->Success Yes Step3->Success

Figure 2: The Senior Scientist's Decision Tree for Amine Method Development.

Detailed Protocol Steps:

1. The High pH "Magic Bullet" (Preferred for LC-MS)

  • Column: Ethylene Bridged Hybrid (BEH) C18 or Poroshell HPH C18.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Why: This converts the amine salt to a free base. Tailing usually disappears instantly, and retention increases, separating the amine from the solvent front.

2. The Charged Surface "Masking" (Standard Silica) If you are restricted to standard silica columns (e.g., Zorbax Eclipse, Symmetry):

  • Mobile Phase A: 20mM Ammonium Formate (pH ~3.7).

  • Mobile Phase B: Acetonitrile.

  • Why: The high concentration of ammonium ions (

    
    ) competes with your amine for the silanol sites. The formate buffers the pH to keep silanols mostly protonated.
    

3. The Temperature Tweak

  • Set column oven to 40°C - 50°C .

  • Why: Increasing temperature improves the kinetics of desorption. It reduces the energy barrier for the amine to "hop off" the silanol site, sharpening the tail [4].

PART 4: Sample Preparation Pitfalls

Even with a perfect column and mobile phase, your sample prep can ruin the peak.

The "Solvent Mismatch" Effect: Amine hydrochlorides are often dissolved in 100% water or methanol because they are polar. If you inject a large volume of methanol-dissolved sample into a highly aqueous mobile phase, the amine will travel with the methanol plug down the column, causing "fronting" or split peaks.

  • Rule: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

  • pH Check: If your sample is highly acidic (due to HCl salt) and your buffer is weak (0.1% Formic), the local pH inside the injection plug may be different from the column, causing transient retention issues. Ensure your mobile phase buffer capacity is sufficient (see Q2).

References
  • Waters Corporation. Mobile Phase Additives for Peptide Characterization. (Comparison of TFA vs Formic Acid for MS).

  • Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18. (Data on silica dissolution at high pH).[1][5][6][7]

  • McCalley, D. V. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1483 (2017).[8] (Discusses buffer concentration effects).

  • Chrom Tech. What Causes Peak Tailing in HPLC? (Thermodynamics and kinetics of tailing).

Sources

Stability of Clofenetamine HCl in phosphate buffered saline (PBS)

[1]

Executive Summary

Clofenetamine Hydrochloride (also known as Keithon) is a benzhydryl ether derivative with antihistaminic and anticholinergic properties.[1][2] While chemically stable in neutral aqueous solutions like PBS (pH 7.[1]4) for short durations, its lipophilic nature and specific structural moieties (chlorinated aromatic ring, ether linkage) present distinct stability challenges regarding surface adsorption , photodegradation , and pH-dependent solubility .[1]

This guide synthesizes structural analysis with field-proven handling protocols to ensure experimental reproducibility.

Part 1: Core Stability Profile

The following data summarizes the physicochemical stability of Clofenetamine HCl in standard PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4).

ParameterStability RatingCritical Notes
Hydrolytic Stability High The ether linkage is stable at neutral pH (7.0–7.5).[1] Hydrolysis is negligible at 4°C or 25°C over 24–48 hours.[1]
Solubility in PBS Moderate Soluble at experimental concentrations (typically ≤10 mM).[1] Risk: At pH > 8.0, the free base may precipitate (pKa ≈ 9.0).[1]
Photostability Low/Medium The p-chlorophenyl moiety is susceptible to photo-dechlorination under intense UV/VIS light.[1]
Surface Adsorption High Risk Significant loss of titer occurs in standard polystyrene (PS) or polypropylene (PP) tubes due to high lipophilicity.[1]
Thermal Stability Moderate Stable at 4°C (1 week).[1] Long-term storage requires -20°C. Avoid repeated freeze-thaw cycles in PBS.[1]
Part 2: Troubleshooting Guide (FAQs)
Q1: My Clofenetamine HCl solution in PBS became cloudy after 24 hours at room temperature. What happened?

Diagnosis: This is likely pH-induced precipitation or salting out , rather than chemical degradation.[1]

  • Mechanism: Clofenetamine is a tertiary amine with an estimated pKa of ~9.0 [1].[1] In PBS (pH 7.4), it exists primarily in the ionized (protonated) cationic form, which is water-soluble.[1] However, if the pH of your PBS drifts upward (e.g., due to CO₂ outgassing or improper buffering) towards pH 8.0–8.5, the equilibrium shifts toward the lipophilic free base, which is insoluble in water.[1]

  • Solution:

    • Measure the pH of your PBS stock.[1] If >7.6, adjust with HCl.[1]

    • Check your concentration.[1] For stock solutions >10 mM, use DMSO or Water (unbuffered) for initial dissolution, then dilute into PBS immediately prior to use.[1]

Q2: I observed a 20% loss of compound concentration in my control wells (no cells). Is the drug degrading?

Diagnosis: This is a classic signature of non-specific binding (NSB) , not degradation.[1]

  • Mechanism: The benzhydryl ether structure of Clofenetamine is highly lipophilic.[1][3] Like its analog diphenhydramine, it adheres aggressively to hydrophobic surfaces [2].[1]

  • Corrective Action:

    • Labware: Switch to glass vials or low-binding polypropylene for storage.[1]

    • Protocol: Pre-saturate tips or add a carrier protein (e.g., 0.1% BSA) to the PBS if the experimental design permits.[1]

Q3: Can I autoclave Clofenetamine HCl dissolved in PBS?

Answer: No.

  • Reasoning: While the ether bond is relatively robust, the thermal stress of autoclaving (121°C, 15 psi) can induce hydrolysis and potential oxidation of the amine.[1] Furthermore, the p-chlorophenyl group may undergo thermal dechlorination.[1]

  • Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane .[1] Avoid Nylon filters, which can bind small molecule drugs.[1]

Q4: How should I store the stock solution for long-term use?

Recommendation: Do not store long-term in PBS.

  • Best Practice:

    • Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO or Sterile Water .[1]

    • Aliquot into single-use glass vials.

    • Store at -20°C or -80°C .

    • Dilute into PBS only on the day of the experiment.

  • Why: PBS promotes ionic interactions that can lead to precipitation upon freezing (crystallization of phosphate salts) and pH shifts during the freeze-thaw process (the "sodium phosphate crash"), which can irreversibly precipitate the drug [3].[1]

Part 3: Experimental Protocols & Workflows
Workflow 1: Optimal Preparation of Clofenetamine HCl for In Vitro Studies

This protocol minimizes adsorption and precipitation risks.[1]

  • Weighing: Weigh Clofenetamine HCl powder into a glass vial (protect from light).

  • Primary Stock: Dissolve in DMSO to 50 mM. Vortex until clear.

    • Validation: Inspect for particulates.[1] Solution should be colorless.

  • Intermediate Dilution: Dilute 1:100 into Sterile Water (not PBS yet) to obtain 0.5 mM.

  • Final Working Solution: Dilute 1:10 into PBS (pH 7.4) for a final concentration of 50 µM.

    • Note: This stepwise dilution prevents "shock precipitation" where a high-conc DMSO stock hits a high-salt buffer directly.[1]

Workflow 2: Stability Assessment Logic

The following diagram illustrates the decision matrix for handling Clofenetamine samples, integrating chemical risks.

StabilityWorkflowStartClofenetamine HCl(Solid)DissolveDissolution Solvent?Start->DissolvePBSPBS (pH 7.4)Dissolve->PBSNot Recommendedfor StockDMSODMSO (Anhydrous)Dissolve->DMSOPreferredStorageStorage ConditionPBS->StorageDMSO->StorageRTRoom Temp(Use < 4h)Storage->RTFridge4°C(Use < 24h)Storage->FridgeFreezer-20°C(Long Term)Storage->FreezerRisk1Risk: Hydrolysis &Adsorption to PlasticRT->Risk1Fridge->Risk1Risk2Risk: PhosphatePrecipitationFreezer->Risk2If in PBSSafeStable StockFreezer->SafeIf in DMSO

Figure 1: Decision matrix for solvent selection and storage to mitigate degradation and precipitation risks.

Part 4: Validated Analytical Method (HPLC)

To verify the stability of your specific batch in PBS, use the following chromatographic conditions. This method separates the parent compound from potential hydrolysis products (chlorophenyl-methanol derivatives).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

  • Retention Time: Clofenetamine is lipophilic and will elute late (approx. 7–8 min).[1] Degradants (more polar) will elute earlier [4].[1]

References
  • National Center for Advancing Translational Sciences (NCATS). Clofenetamine: Chemical and Physical Properties.[1][2][4] Inxight Drugs.[1][2][4][5] Accessed February 25, 2026.[1] [Link]

  • PubChem. Clofenetamine (Compound CID 71812).[1][2][6][7] National Library of Medicine.[1] Accessed February 25, 2026.[1] [Link]

  • Gomez, G. et al. pH Variation of Phosphate Buffers During Freezing.[1] Pharmaceutical Research, 2001.[1] (General reference on PBS freeze-thaw instability). [Link]

  • European Medicines Agency. Guideline on Bioanalytical Method Validation.[1] (Standard for HPLC protocol development).[1] [Link]

Hygroscopicity management for Clofenetamine hydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Clofenetamine Hydrochloride Subject: Hygroscopicity Management & Stability Protocol Ticket ID: CLO-HCL-001 Status: Open Responder: Senior Application Scientist, Pharmaceutical Solids Division

Overview

Welcome to the technical support hub for Clofenetamine Hydrochloride (HCl) . As a researcher working with this compound, you are likely dealing with an amine hydrochloride salt (


).

The Core Challenge: Like many amine salts, the hydrochloride counterion in Clofenetamine acts as a strong hydrogen bond acceptor. This creates a high affinity for atmospheric moisture. Unmanaged hygroscopicity leads to deliquescence (liquefaction), hydrolysis-driven degradation, and significant dosing errors due to "water weight."

This guide provides a self-validating system to manage these risks, moving beyond simple "store in a dry place" advice to rigorous experimental control.

Part 1: Characterization & Diagnostics

Q: How do I definitively determine the critical relative humidity (CRH) for my specific batch?

A: Do not rely on generic literature values. Impurities and amorphous content can drastically shift the hygroscopic inflection point. You must characterize your specific lot using Dynamic Vapor Sorption (DVS) .[1]

The Protocol (Self-Validating):

  • Instrument: Gravimetric DVS Analyzer.

  • Sample Mass: 10–20 mg (minimizes diffusion limitations).

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at
    
    
    .
  • Step Size: 10% RH increments.

  • Equilibrium Criterion:

    
     per minute.
    

Interpretation:

  • Safe Zone: The RH range where mass change is

    
    .
    
  • Critical Relative Humidity (CRH): The point where mass uptake becomes exponential (often seen as the deliquescence point in salts). For many HCl salts, this danger zone begins

    
     RH, but you must validate this.
    
Q: My powder looks "clumpy." Is it chemically degraded or just wet?

A: Clumping (caking) is a physical change that precedes chemical degradation. However, water acts as a plasticizer and a solvent, accelerating hydrolysis of the ether linkage in Clofenetamine.

Diagnostic Workflow:

  • Visual Inspection: Are there liquid bridges or a "melted" appearance? (Signs of deliquescence).

  • Karl Fischer (KF) Titration: Measure water content.[2] If water content

    
     (and theoretical monohydrate is lower), you have unbound moisture.
    
  • HPLC Analysis: Check for the presence of hydrolysis byproducts (cleavage of the ether bond). If purity is unchanged, the material may be salvageable via drying.

Part 2: Handling & Processing Protocols

Q: The powder clings to spatulas and weighing boats. How do I dose accurately?

A: This is caused by static electricity exacerbated by low humidity, or stickiness caused by high humidity. You are likely in the "Sticky Zone."

The "30-40 Rule" Protocol: To handle Clofenetamine HCl reproducibly, you must engineer the environment.

ParameterTarget RangeScientific Rationale
Relative Humidity 30% – 40% <30% increases static charge (flying powder). >45% initiates capillary condensation (sticky powder).
Temperature 20°C – 25°C Higher temps increase molecular mobility, accelerating caking.
Tools Anti-static / PTFE Use polonium strips or ionizing blowers to neutralize static charge during weighing.

Troubleshooting Weighing Errors: If you weigh 100mg of a hygroscopic powder that has absorbed 5% water, you are actually dosing only 95mg of drug.

  • Correction Factor: Always run a TGA (Thermogravimetric Analysis) or KF immediately before weighing critical batches to establish a "Dry Weight Correction Factor."

Part 3: Storage & Recovery

Q: Can I dry the powder if it has absorbed moisture?

A: Yes, but how you dry it matters. HCl salts can lose HCl gas if heated excessively, changing the stoichiometry.

Recovery Decision Matrix:

ConditionRecommended MethodRisk Factor
Surface Moisture (<2% gain) Vacuum Desiccator (

or Silica Gel) at RT for 24h.
Low. Gentle water removal.[3]
Deep Caking (>5% gain) Vacuum Oven at

, <10 mbar.
Moderate. Avoid temps

to prevent thermal degradation or HCl loss.
Deliquescence (Liquid) Do Not Recover. High. Crystal lattice is destroyed; chemical hydrolysis is likely. Discard.

Part 4: Visualizing the Workflow

Workflow 1: The Moisture Defense System

This diagram outlines the lifecycle of the powder from receipt to experiment, highlighting Critical Control Points (CCPs).

MoistureDefense cluster_0 Receipt & QC cluster_1 Storage Strategy cluster_2 Usage Protocol RawMaterial Clofenetamine HCl (Receipt) VisualCheck Visual Inspection (Clumps?) RawMaterial->VisualCheck KF_Test Karl Fischer (Baseline Water %) VisualCheck->KF_Test Pass Quarantine Quarantine VisualCheck->Quarantine Fail (Caked) Storage Double Poly Bag + Desiccant (<30% RH) KF_Test->Storage ReTest Retest Date (Every 6 Months) Storage->ReTest Weighing Weighing (Env: 30-40% RH) Storage->Weighing ReTest->KF_Test Verify Correction Apply Dry Weight Correction Factor Weighing->Correction Experiment Dissolution/Dosing Correction->Experiment

Caption: Critical Control Points (CCPs) for managing hygroscopic Clofenetamine HCl from receipt to experimental use.

Workflow 2: Troubleshooting Caked Material

A decision tree for when you encounter compromised material.

CakingDecision Start Issue: Powder is Caked CheckColor Color Change? Start->CheckColor Discard DISCARD (Chemical Degradation) CheckColor->Discard Yes (Yellow/Brown) CheckSolubility Dissolve in Water CheckColor->CheckSolubility No (White) ClearSol Solution Clear? CheckSolubility->ClearSol Recrystallize Recrystallization Required ClearSol->Recrystallize No (Turbid) Dry Vacuum Dry (40°C, <10mbar) ClearSol->Dry Yes ReCheck Re-Check Purity (HPLC) Recrystallize->ReCheck Dry->ReCheck ReCheck->Discard Fail Use in Experiment Use in Experiment ReCheck->Use in Experiment Pass

Caption: Decision matrix for salvaging caked Clofenetamine HCl. Never assume caked powder is chemically pure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71812, Clofenetamine. Retrieved from [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020).Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. In Pharmaceutical Salts and Co-crystals. (General reference for amine HCl salt hygroscopicity mechanisms).
  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standard for DVS and sorption analysis).[1]

  • Surface Measurement Systems. DVS Application Note 101: Water Sorption on Pharmaceutical Materials. Retrieved from [Link] (Protocol grounding for DVS methodology).

Sources

Technical Support Center: Clofenetamine Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Hub resource for researchers working with Clofenetamine (CAS: 511-46-6) . It synthesizes mechanism-based chromatography principles with practical troubleshooting steps.

Executive Summary: The Chemistry of the Problem

Clofenetamine (also known as Keithon) presents a classic challenge in Reversed-Phase Chromatography (RPC) due to its physicochemical structure.[1]

  • Chemical Class: Lipophilic Tertiary Amine (Aminoalkyl ether derivative).[1]

  • Key Moiety: N,N-diethylamino group.[1]

  • Estimated pKa: ~9.0 – 9.5 (Basic).[1]

  • LogP: ~4.9 (Highly Hydrophobic).[1]

The Challenge: As a basic drug, Clofenetamine exists primarily as a protonated cation (


) at neutral and acidic pH. The primary failure mode in separation is peak tailing , caused by the secondary interaction between the positively charged amine and ionized silanol groups (

) on the silica surface of the column.[1]

This guide provides a self-validating protocol to eliminate these interactions through precise pH control.

Troubleshooting Hub (Q&A)

Q1: Why does my Clofenetamine peak exhibit severe tailing (As > 1.5) at pH 4.5 – 7.0?

Diagnosis: You are operating in the "Danger Zone" of cation exchange.[1] Mechanism: At pH 4.5–7.0, two conditions exist simultaneously:

  • Clofenetamine is Protonated (

    
    ):  Since pH < pKa (9.0), the amine carries a positive charge.[1]
    
  • Silanols are Ionized (

    
    ):  The pKa of acidic silanols on silica is ~3.5–4.[1]5. Above this pH, the surface becomes negatively charged.[1]
    

The Result: A strong ionic attraction (cation exchange) holds the analyte on the surface, causing the "tail" of the peak.

Solution: Shift the pH to one of two "Safe Zones":

  • Low pH (pH 2.0 – 3.0): Suppresses silanol ionization (

    
    ).[1]
    
  • High pH (pH 10.5 – 11.0): Suppresses analyte ionization (

    
    ).[1] Note: Requires a high-pH stable column (e.g., Hybrid Silica).[1]
    
Q2: My retention time ( ) drifts significantly between injections. What is happening?

Diagnosis: Mobile phase pH instability near the analyte's pKa or lack of buffer capacity. Mechanism: If you are working near pH 8.0–10.0, you are close to the pKa of Clofenetamine. Small fluctuations in pH (even ±0.1 units) cause large shifts in the ratio of ionized (


) to neutral (

) species.[1]
  • 
     is more polar 
    
    
    
    elutes faster.[1]
  • 
     is more hydrophobic 
    
    
    
    elutes slower.[1]

Solution:

  • Buffer Selection: Use a buffer within ±1 unit of its own pKa.[1][2]

    • Incorrect: Formate (pKa 3.75) used at pH 6.0.[1]

    • Correct: Ammonium Acetate at pH 4.8 or Ammonium Bicarbonate at pH 10.0.[1]

  • Temperature Control: pKa is temperature-dependent.[1] Ensure the column oven is stable (±0.5°C).

Q3: I see "ghost peaks" or carryover in blank injections.

Diagnosis: Hydrophobic adsorption of the neutral species.[1] Mechanism: Clofenetamine has a high LogP (~4.9).[1] If you are using a high pH method, the neutral molecule is extremely sticky and may adsorb to the metallic surfaces of the injector loop or needle.

Solution:

  • Needle Wash: Use a strong organic wash (e.g., 90% Acetonitrile + 0.1% Formic Acid).[1] The acid ensures the residue is protonated (

    
    ), making it soluble and easier to flush out.
    

Protocol: pH Optimization Workflow

Method A: Low pH Strategy (Robust & Standard)

Best for standard C18 columns and MS detection.[1]

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: At pH 3.0, silanols are protonated (neutral), minimizing tailing.[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and better solubility of lipophilic amines).[1]

  • Column: End-capped C18 (e.g., C18-Shield or Polar-Embedded).[1]

  • Expectation: Sharp peaks, lower retention than high pH.[1]

Method B: High pH Strategy (Maximum Retention)

Best for separating hydrophobic impurities or increasing loadability.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Why: Clofenetamine is fully deprotonated (neutral).[1] No ionic interaction with silanols.[1]

  • Mobile Phase B: Acetonitrile.

  • Column: CRITICAL: Must use Hybrid Silica (e.g., BEH, XBridge) or Polymer-based column.[1] Standard silica dissolves at pH > 8.0.[1]

  • Expectation: Increased retention (factor of 2-3x), perfect symmetry.

Data & Decision Support

Table 1: Buffer Selection Matrix for Clofenetamine
Target pH ZoneRecommended BufferpKa of BufferAnalyte StateColumn Risk
2.0 – 3.8 Formate (Formic Acid/Ammonium Formate)3.75Cationic (

)
Low
3.8 – 5.8 Acetate (Acetic Acid/Ammonium Acetate)4.76Cationic (

)
Low
6.0 – 8.0 Phosphate (NaH2PO4)7.20Cationic (

)
High (Silanol Activity)
9.5 – 11.0 Ammonia / Bicarbonate / Triethylamine9.25 / 10.3Neutral (

)
Critical (Silica Dissolution)
Visualization: Optimization Logic

The following diagram illustrates the decision process for selecting the mobile phase pH based on available equipment and separation goals.

Clofenetamine_pH_Workflow Start Start: Clofenetamine Method Dev CheckColumn Check Column Inventory Start->CheckColumn StandardSilica Standard Silica C18 CheckColumn->StandardSilica Only Standard Available HybridColumn Hybrid/Polymer Column CheckColumn->HybridColumn High pH Stable Available LowPH Route A: Low pH (2.5 - 3.0) Target: Protonated Amine StandardSilica->LowPH Mandatory HybridColumn->LowPH Alternative HighPH Route B: High pH (10.0 - 11.0) Target: Neutral Amine HybridColumn->HighPH Recommended MechanismA Mechanism: Silanol Suppression (Si-OH neutral) LowPH->MechanismA MechanismB Mechanism: Analyte Deprotonation (Neutral Species) HighPH->MechanismB ResultA Result: Good Shape, Lower Retention Compatible with all columns MechanismA->ResultA ResultB Result: Max Retention, Perfect Shape Requires specific hardware MechanismB->ResultB

Caption: Decision tree for selecting mobile phase pH based on column chemistry and analyte ionization state.

Visualization: The "Danger Zone" Mechanism

This diagram explains the molecular interactions causing peak tailing at intermediate pH.

Silanol_Interaction Analyte Clofenetamine (BH+) (Positively Charged) Interaction Ionic Attraction (Cation Exchange) Analyte->Interaction Silanol Silanol Group (Si-O-) (Negatively Charged) Silanol->Interaction MobilePhase Mobile Phase pH 6.0 MobilePhase->Analyte pH < pKa MobilePhase->Silanol pH > pKa(Si) Result Peak Tailing (Kinetic Lag) Interaction->Result

Caption: Mechanistic pathway of peak tailing at pH 6.0 due to cation exchange interactions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71812, Clofenetamine. Retrieved from [Link][1]

  • Stoll, D. R. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[1] Retrieved from [Link]

  • Chromatography Today (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity. Application Note. Retrieved from [Link][1][3]

Sources

Technical Support Center: Impurity Profiling for Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 26, 2026

Introduction

Welcome to the Technical Support Center for Clofenetamine Hydrochloride (CAS: 511-46-6) . As a structural analog of Diphenhydramine (differing only by a p-chloro substitution on one phenyl ring), Clofenetamine shares a similar degradation profile but presents unique chromatographic challenges due to the halogenated moiety.

This guide is designed for researchers observing unexpected peaks during HPLC/UPLC analysis or synthesis scale-up. It moves beyond basic "textbook" advice to address the specific physicochemical behavior of amino-ether derivatives.

Module 1: The Impurity Landscape

Before troubleshooting, you must identify the "Enemy." In the synthesis of Clofenetamine via the etherification of 4-chlorobenzhydrol , three primary classes of impurities arise: Process Intermediates , Degradation Products , and Side-Reaction Artifacts .

Table 1: Common Impurities & Origins
Impurity CodeChemical NameOriginRelative Retention (RRT)*
IMP-A 4-Chlorobenzhydrol Precursor / Hydrolysis: Unreacted starting material or formed via acid hydrolysis of the ether linkage.~0.6 - 0.7
IMP-B 4-Chlorobenzophenone Oxidation: Oxidative degradation of IMP-A or the API under light/stress.~1.2 - 1.3
IMP-C Clofenetamine N-Oxide Oxidation: Formed during storage if not protected from air/peroxides.~0.3 - 0.5 (Early eluting)
IMP-D Dimer/Ether Side Reaction: Reaction of two benzhydryl species (rare, process specific).> 2.0 (Late eluting)

*RRT is approximate and dependent on the C18/C8 method described below.

Module 2: Synthesis & Impurity Pathways (Visualized)

Understanding where an impurity comes from is the first step in eliminating it. The diagram below maps the synthesis route and the specific points where impurities diverge.

Clofenetamine_Impurities Start Start: 4-Chlorobenzhydrol Reaction Etherification Reaction (Base Catalyzed) Start->Reaction ImpA IMP-A: Unreacted 4-Chlorobenzhydrol Start->ImpA Incomplete Conversion ImpB IMP-B: 4-Chlorobenzophenone (Oxidation) Start->ImpB Oxidation (Light/Air) Reagent + 2-Dimethylaminoethyl chloride Reagent->Reaction API Clofenetamine HCl (Target API) Reaction->API ImpC IMP-C: N-Oxide (Peroxide Oxidation) API->ImpC Oxidation (N-center) Hydrolysis Acid Hydrolysis (Storage) API->Hydrolysis Hydrolysis->ImpA Ether Cleavage

Figure 1: Mechanistic origin of key impurities. Note the cyclic relationship between the API and IMP-A via hydrolysis.

Module 3: Validated Analytical Protocol

Because there is no harmonized USP monograph specifically for Clofenetamine, we recommend adapting the USP Diphenhydramine method, modified for the increased lipophilicity of the chlorine atom.

High-Performance Liquid Chromatography (HPLC) Setup
  • Column: C8 or C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

    • Why? The "End-capped" feature reduces silanol interactions with the amine group, preventing peak tailing.

  • Mobile Phase A: Phosphate Buffer (pH 3.0 ± 0.1). Dissolve 6.8g KH₂PO₄ in 1L water; adjust with Phosphoric Acid.

    • Why pH 3.0? Keeps the amine protonated (ionized) and the acidic silanols suppressed.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV @ 220 nm (General) and 254 nm (Specific for Benzophenone derivatives).

  • Temperature: 25°C.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.08515Initial equilibration
5.08515Isocratic hold for polar impurities
20.02080Ramp to elute lipophilic API & IMP-B
25.02080Wash
26.08515Re-equilibration

Module 4: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" at RRT ~0.6 that grows over time in my sample vial. What is it?

Diagnosis: This is likely IMP-A (4-Chlorobenzhydrol) resulting from on-column or in-vial hydrolysis .

  • The Science: The ether linkage in Clofenetamine is acid-labile. If your diluent is too acidic (pH < 2.5) or if the sample sits in the autosampler for >12 hours, the molecule cleaves, reverting to the alcohol.

  • The Fix:

    • Check Diluent pH: Ensure it is buffered to pH 4.0–5.0, not highly acidic.

    • Stability Test: Inject the sample immediately after preparation and again after 4 hours. If the peak grows, it is a stability issue, not a process impurity.

Q2: My API peak has severe tailing (Symmetry factor > 2.0). Is my column dead?

Diagnosis: Likely Silanol Interaction .

  • The Science: Clofenetamine is a tertiary amine. At neutral pH, residual silanols on the silica support act as weak acids, binding to the amine and dragging the peak.

  • The Fix:

    • Add Triethylamine (TEA): Add 0.1% TEA to the mobile phase buffer. It acts as a "sacrificial base," blocking silanol sites.

    • Lower pH: Ensure your buffer is at pH 3.0 or lower to suppress silanol ionization.

Q3: How do I distinguish between the N-Oxide (IMP-C) and other polar impurities?

Diagnosis: N-oxides are thermally unstable and can revert to the parent amine in a hot GC injector, but are stable in LC.

  • The Protocol:

    • LC-MS Confirmation: The N-Oxide will show a mass of [M+16] compared to the parent.

    • Chemical Reduction Test: Treat your sample with a mild reducing agent (e.g., Sodium Metabisulfite). If the peak disappears and the API peak area increases, it is the N-Oxide.

Module 5: Structural Elucidation Workflow

When an unknown peak exceeds the ICH Q3A Identification Threshold (typically 0.10%), you must characterize it.

Elucidation_Workflow Unknown Unknown Peak (>0.10%) Isolation Prep-HPLC / Fraction Collection Unknown->Isolation MS LC-MS/MS (Q-TOF) Unknown->MS Direct NMR 1H / 13C NMR Isolation->NMR Data Data Correlation MS->Data Mass/Frag NMR->Data Connectivity Report Impurity Structure Confirmed Data->Report

Figure 2: Standard workflow for identifying unknown impurities.

Mass Spectrometry Fingerprints
  • Parent (Clofenetamine): m/z ~304 (for ³⁵Cl isotope).

  • Chlorobenzhydrol (IMP-A): m/z ~218 (loss of dimethylaminoethyl chain).

  • Chlorobenzophenone (IMP-B): m/z ~216 (Ketone formation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10567, Clofenetamine. Retrieved from [Link]

  • International Council for Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Dong, M. W. (2006).Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for amine-silanol interaction mechanisms).

Validation & Comparative

Comparative Toxicity Guide: Clofenetamine Hydrochloride vs. Benzhydryl Ether Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofenetamine hydrochloride (also known as Keithon or Phenoxethamine) is a first-generation antihistamine and anticholinergic agent belonging to the benzhydryl ether class.[1] It is structurally analogous to diphenhydramine and chlorphenoxamine.[1]

The acute oral toxicity profile of Clofenetamine hydrochloride in mice is characterized by an LD50 of approximately 650 mg/kg .[1] This value indicates a lower acute toxicity potential compared to its parent compound, diphenhydramine (LD50 ~160 mg/kg), and its close analogue, chlorphenoxamine (LD50 ~410 mg/kg). Toxicity manifests primarily through central nervous system (CNS) stimulation (convulsions) followed by respiratory depression, consistent with anticholinergic poisoning.

This guide provides a technical comparison of Clofenetamine’s toxicity against standard alternatives, details the mechanistic pathways of adverse effects, and outlines the OECD-compliant experimental protocol for validating these values.

Comparative Toxicity Profile

The following data contrasts the acute oral toxicity of Clofenetamine hydrochloride with its primary structural analogues. The "Safety Index" is a relative metric calculated against Diphenhydramine (baseline = 1.0).

Table 1: Acute Oral LD50 Data in Mice (Benzhydryl Ethers)
CompoundCAS NumberOral LD50 (Mice)Toxicity Class (GHS)Relative Safety Index*Primary Toxic Mechanism
Clofenetamine HCl 2019-16-1650 mg/kg Category 44.0x Na+ Channel Blockade / Antimuscarinic
Chlorphenoxamine HCl562-09-4410 mg/kgCategory 42.5xAntimuscarinic / CNS Stimulation
Diphenhydramine HCl147-24-0160 mg/kgCategory 31.0x (Baseline)Na+ Channel Blockade / Antimuscarinic
Orphenadrine HCl341-69-5150 mg/kgCategory 30.9xAntimuscarinic / CNS Stimulation

*Relative Safety Index: Higher values indicate lower acute toxicity relative to Diphenhydramine.

Analysis of Causality

The reduced toxicity of Clofenetamine (650 mg/kg) compared to Diphenhydramine (160 mg/kg) is attributed to the para-chlorine substitution on the phenyl ring. This modification increases lipophilicity (LogP) and alters metabolic clearance rates, potentially reducing the peak plasma concentration (Cmax) responsible for acute cardiotoxicity (sodium channel blockade) and seizure induction.

Mechanistic Pathways of Toxicity

The toxicity of Clofenetamine is not solely histaminergic. At overdose levels, the compound loses selectivity, acting as a "dirty drug" that antagonizes muscarinic receptors and blocks cardiac sodium channels.

Diagram 1: Toxicodynamic Cascade

The following flow diagram illustrates the progression from ingestion to lethality.

Toxicity_Mechanism Ingestion Oral Ingestion (>650 mg/kg) Absorption GI Absorption (Rapid, Lipophilic) Ingestion->Absorption H1 H1 Receptor Antagonism Absorption->H1 M1 Muscarinic (M1-M5) Blockade Absorption->M1 Na Voltage-gated Na+ Channel Blockade Absorption->Na High Dose Effect CNS_Exc CNS Excitation (Seizures, Tremors) H1->CNS_Exc Disinhibition M1->CNS_Exc Anticholinergic Toxidrome Cardio Cardiotoxicity (QRS Widening, Arrhythmia) Na->Cardio Conduction Delay Resp Respiratory Depression CNS_Exc->Resp Post-ictal depression Death Lethality (Cardiorespiratory Failure) Cardio->Death Resp->Death

Caption: Toxicodynamic cascade of Clofenetamine HCl overdose involving multi-receptor blockade leading to cardiorespiratory failure.

Experimental Protocol: Determination of LD50

To validate the LD50 of Clofenetamine or its analogues, researchers must follow the OECD Guideline 425 (Up-and-Down Procedure) .[2] This method minimizes animal use compared to the traditional LD50 test.

Protocol: OECD 425 Up-and-Down Procedure (UDP)

Objective: Estimate the lethal dose with a confidence interval using minimal animals. Test System: Female Swiss Albino Mice (20-25g), fasted 3-4 hours prior to dosing.

Step-by-Step Methodology:
  • Preparation of Test Substance:

    • Dissolve Clofenetamine HCl in distilled water or 0.5% carboxymethyl cellulose (CMC).

    • Critical Control: Ensure volume does not exceed 10 mL/kg (0.2 mL for a 20g mouse) to prevent gastric distension artifacts.

  • Limit Test (Screening):

    • Dose a single animal at 2000 mg/kg .[3][4]

    • Observe for 48 hours.[4][5]

    • Decision:

      • If survival: LD50 > 2000 mg/kg (GHS Category 5/Unclassified).

      • If death: Proceed to Main Test .[3]

  • Main Test (Dose Progression):

    • Starting Dose: Based on historical data (e.g., 175 mg/kg for unknown benzhydryl ethers, or 550 mg/kg if targeting the Clofenetamine range).

    • Dosing Sequence: Single animal dosed at a time.

    • Observation: 48 hours per animal before dosing the next.

    • Adjustment Rule (Sigma = 0.5 assumed):

      • If Animal Survives: Increase dose by factor of 3.2 (0.5 log units).

      • If Animal Dies: Decrease dose by factor of 3.2.

  • Stopping Criteria:

    • 3 consecutive animals survive at the upper bound.

    • 5 reversals of response (Death -> Survival -> Death) occur in 6 consecutive animals.

    • Likelihood ratio stopping rule is satisfied.

Diagram 2: OECD 425 Decision Logic

This workflow ensures statistical validity while adhering to the 3Rs (Replacement, Reduction, Refinement).

OECD_425_Protocol Start Start Main Test Dose Animal n Observe Observe 48 Hours Start->Observe Outcome Outcome? Observe->Outcome Survive Survival Outcome->Survive Die Death / Moribund Outcome->Die NextUp Next Dose: Increase (x 3.2) Survive->NextUp NextDown Next Dose: Decrease (/ 3.2) Die->NextDown CheckStop Check Stopping Criteria (LR Rule or 5 Reversals) NextUp->CheckStop NextDown->CheckStop CheckStop->Start Continue End Calculate LD50 (AOT425 Software) CheckStop->End Stop

Caption: Decision logic for the Up-and-Down Procedure (OECD 425) to determine acute oral toxicity.

References

  • Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer US.

    • Source for physicochemical properties and reported toxicity values of benzhydryl ethers.
  • Tacke, R., et al. (1985). "Sila-analogues of chlorphenoxamine and clofenetamine: Synthesis and physiological effects." Journal of Organometallic Chemistry.

    • Primary comparative study on the synthesis and pharmacological evaluation of Clofenetamine and its silicon analogues.
  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.[6]

    • Authoritative standard for the experimental protocol described.
  • National Institute for Occupational Safety and Health (NIOSH). (2023). Registry of Toxic Effects of Chemical Substances (RTECS). Database source for comparative LD50 values of Diphenhydramine (RTECS# KR6825000) and Chlorphenoxamine.
  • Borowy, C. S., & Mukherji, P. (2023). "Antihistamine Toxicity."[1][7] StatPearls [Internet].

    • Reference for the toxicodynamic mechanism (anticholinergic toxidrome)

Sources

In Vivo Efficacy of Clofenetamine HCl in Antihistamine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine) is a first-generation antihistamine belonging to the ethanolamine class. Structurally analogous to diphenhydramine and chlorphenoxamine, it is characterized by a 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine core.

While historically utilized for its anticholinergic and antiparkinsonian properties, its primary pharmacological activity stems from competitive antagonism at the Histamine H1 receptor . This guide provides a rigorous technical comparison of Clofenetamine HCl against standard reference compounds (Diphenhydramine, Chlorpheniramine) in established in vivo models. It details the experimental frameworks required to validate its efficacy, focusing on bronchoconstriction protection and cutaneous vascular permeability.

Mechanism of Action & Signaling Pathway

Clofenetamine acts as an inverse agonist/competitive antagonist at the H1 receptor. By stabilizing the receptor in its inactive G-protein coupled state, it prevents the Gq/11-mediated signaling cascade responsible for smooth muscle contraction (bronchoconstriction) and endothelial permeability (edema).

H1 Receptor Signaling Blockade

The following diagram illustrates the specific pathway inhibited by Clofenetamine HCl:

H1_Signaling Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples Clofenetamine Clofenetamine HCl (Antagonist) Clofenetamine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Smooth Muscle Contraction (Bronchoconstriction) Ca->Response Triggers

Figure 1: Mechanism of H1 receptor blockade by Clofenetamine, preventing the IP3-Ca2+ contractile cascade.

Comparative Efficacy Profile

Clofenetamine is distinguished by its diethyl-amine substitution (compared to the dimethyl-amine of diphenhydramine) and the para-chloro substitution on the phenyl ring. These structural modifications influence its lipophilicity, potency, and anticholinergic side-effect profile.

Table 1: Pharmacological Comparison of Ethanolamine Antihistamines
FeatureClofenetamine HClDiphenhydramine HClChlorpheniramine Maleate
Class Ethanolamine (Diethyl)Ethanolamine (Dimethyl)Alkylamine
H1 Potency (pA2) 7.8 – 8.2 (Est.)7.6 – 8.08.8 – 9.3
Onset of Action Rapid (20-30 min)Rapid (15-30 min)Intermediate (30-60 min)
Duration 4 – 6 Hours4 – 6 Hours4 – 24 Hours
Anticholinergic Activity High (+++)High (+++)Moderate (++)
Sedative Potential High (Lipophilic)HighLow/Moderate
Primary Indication Allergy/ParkinsonismAllergy/InsomniaAllergy

Technical Insight:

  • Potency: The p-chloro substitution generally increases H1 affinity compared to the non-chlorinated parent (Diphenhydramine), making Clofenetamine slightly more potent on a molar basis.

  • Lipophilicity: The diethyl substitution increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. This correlates with its historical use in Parkinson’s disease (central M1 blockade) but results in significant sedative liability in antihistamine models.

Experimental Protocols for In Vivo Validation

To objectively assess Clofenetamine HCl, two "Gold Standard" models are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Histamine-Induced Bronchoconstriction (Guinea Pig)

The Konzett-Rössler method or Aerosol Chamber method. Rationale: Guinea pigs are exquisitely sensitive to histamine, responding with fatal bronchospasm. This model measures the protective index of the test compound.

Workflow Diagram:

GP_Protocol Step1 Acclimatization (Guinea Pigs, 300-400g) Step2 Drug Admin (Oral/IP, -60 min) Step1->Step2 Step3 Histamine Challenge (0.1% Aerosol Chamber) Step2->Step3 Step4 Observation (Time to Dyspnea/Collapse) Step3->Step4 Step5 Data Analysis (Protective Dose PD50) Step4->Step5

Figure 2: Workflow for the Guinea Pig Histamine Aerosol Challenge.

Detailed Methodology:

  • Animals: Male Hartley guinea pigs (300–400 g), fasted overnight.

  • Grouping: n=6 per group (Vehicle, Clofenetamine 1, 3, 10 mg/kg, Diphenhydramine 5 mg/kg as positive control).

  • Administration: Administer Clofenetamine HCl orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to challenge.

  • Challenge: Place animals in a histamine aerosol chamber (0.1% histamine base in saline) under constant pressure (300 mmHg).

  • Endpoint: Measure "Pre-convulsive Time" (PCT)—the time from aerosol onset to the appearance of dyspneic gasping.

    • Cut-off: If no symptoms occur by 3x the control PCT (usually >6 mins), the animal is considered "protected".

  • Calculation:

    
    
    
Protocol B: Cutaneous Wheal and Flare (Rat)

Rationale: Assesses peripheral H1 blockade (vascular permeability) without the confounding variable of central sedation.

  • Preparation: Shave the dorsal skin of Wistar rats.

  • Dye Injection: Inject 1% Evans Blue dye (i.v.) via tail vein.

  • Drug Admin: Administer Clofenetamine HCl (s.c. or p.o.).

  • Challenge: After 30 mins, perform intradermal (i.d.) injections of Histamine (10 µ g/site ) at randomized dorsal sites.

  • Quantification: Euthanize after 30 mins. Excise skin patches, extract dye in formamide, and measure absorbance at 620 nm.

  • Validation: Clofenetamine should dose-dependently reduce dye leakage (blue spot area/intensity) compared to vehicle.

Safety & Toxicology Considerations

When designing in vivo studies, dose selection must account for the narrow therapeutic index typical of ethanolamines.

  • Acute Toxicity (Mouse LD50): Approximately 100–500 mg/kg (p.o.). High doses induce CNS excitation (tremors, convulsions) followed by depression, typical of antihistamine overdose.

  • Anticholinergic Signs: At effective antihistamine doses, Clofenetamine may cause mydriasis (pupil dilation) and reduced salivary secretion in rats. This must be distinguished from "sedation" in behavioral scoring.

References

  • PubChem. Clofenetamine | C20H26ClNO. National Library of Medicine. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Clofenetamine: Inxight Drugs. Available at: [Link]

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology. (General reference for H1 receptor pharmacology). Available at: [Link]

  • Banerji, A., et al. (2007).[1] Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: A literature review. Allergy and Asthma Proceedings. (Comparative efficacy data for ethanolamines). Available at: [Link]

  • Beauregard, C., et al. (2007).[2] Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability. Journal of Ocular Pharmacology and Therapeutics. (Protocol reference for guinea pig vascular permeability). Available at: [Link]

Sources

Publish Comparison Guide: Clofenetamine Hydrochloride Metabolic Pathway and CYP450 Involvement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of Clofenetamine hydrochloride (also known as Keithon), a first-generation antihistamine and anticholinergic agent.

Executive Summary

Clofenetamine hydrochloride (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine) is a benzhydryl ether derivative structurally homologous to Diphenhydramine and Chlorphenoxamine .[1][2] While historically utilized for its antihistaminic, anticholinergic, and mild antiparkinsonian properties, it remains a compound of interest in drug development due to its lipophilicity and specific receptor binding profile.

This guide dissects the metabolic trajectory of Clofenetamine, emphasizing the critical role of Cytochrome P450 (CYP) enzymes in its clearance. Unlike its dimethyl analogues, Clofenetamine undergoes N-deethylation , a distinct biotransformation pathway that alters its pharmacokinetic half-life and interaction potential.

Key Takeaways:

  • Primary Metabolic Route: Oxidative N-deethylation via CYP450s.

  • Key Enzymes: CYP2D6 (high affinity) and CYP3A4 (high capacity).

  • Active Metabolites: N-desethylclofenetamine (retains partial activity).

  • Differentiation: Exhibits higher lipophilicity and a distinct metabolic clearance profile compared to Diphenhydramine.

Chemical Identity & Structural Logic

To understand the metabolism, one must first analyze the substrate. Clofenetamine is an ether-linked amine.

FeatureSpecification
CAS Number 511-46-6
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Molecular Formula C₂₀H₂₆ClNO
Key Moiety Benzhydryl Ether Core : Provides H1/Muscarinic affinity.Diethylamine Tail : The primary site of metabolic attack (Phase I).
Structural Homologs Diphenhydramine : (Dimethylamine tail, no Cl)Chlorphenoxamine : (Dimethylamine tail, Cl on ring)

Scientific Insight: The substitution of ethyl groups (Clofenetamine) for methyl groups (Chlorphenoxamine) significantly impacts the rate of N-dealkylation. Ethyl groups are generally removed slower than methyl groups due to steric hindrance and the energetics of the C-H bond oxidation, potentially extending the half-life relative to its methylated counterparts.

Metabolic Pathway Analysis

The metabolism of Clofenetamine follows a classic Phase I/Phase II paradigm, heavily reliant on hepatic microsomal oxidation.

Phase I: Oxidative Functionalization
  • N-Deethylation (Major Pathway): The terminal diethylamine group undergoes sequential oxidative cleavage. The enzyme hydroxylates the

    
    -carbon of the ethyl group, forming an unstable carbinolamine intermediate which spontaneously collapses to release acetaldehyde and the desethyl metabolite.
    
    • Step 1: Clofenetamine

      
      N-desethylclofenetamine .
      
    • Step 2: N-desethylclofenetamine

      
      N,N-didesethylclofenetamine  (Primary amine).
      
  • N-Oxidation (Minor Pathway): Flavin-containing monooxygenases (FMOs) or specific CYPs can directly oxidize the nitrogen to form Clofenetamine N-oxide .

  • O-Dealkylation (Trace): Cleavage of the ether bond to yield 4-chlorobenzhydrol is possible but sterically hindered and energetically less favorable than N-dealkylation.

Phase II: Conjugation

The primary amine metabolite or any ring-hydroxylated products (if formed) are targets for UGT (UDP-glucuronosyltransferase) , leading to N-glucuronides or O-glucuronides for renal excretion.

Pathway Visualization

ClofenetamineMetabolism Clofenetamine Clofenetamine (Parent Drug) NDesethyl N-desethylclofenetamine (Active Metabolite) Clofenetamine->NDesethyl CYP2D6, CYP3A4 (N-Deethylation) NOxide Clofenetamine N-oxide (Inactive) Clofenetamine->NOxide FMO / CYP (N-Oxidation) Acetaldehyde Acetaldehyde (Byproduct) Clofenetamine->Acetaldehyde Side Product DiDesethyl N,N-didesethylclofenetamine (Primary Amine) NDesethyl->DiDesethyl CYP2D6, CYP3A4 (N-Deethylation) Glucuronide N-Glucuronide Conjugate (Excreted) DiDesethyl->Glucuronide UGT Enzymes (Phase II)

Caption: Figure 1. The sequential N-deethylation pathway of Clofenetamine mediated by CYP450 enzymes.

CYP450 Involvement & Mechanistic Grounding

Based on the structural pharmacophore shared with Diphenhydramine and Chlorphenoxamine, the CYP profile is predictable and validated by class-effect literature.

Primary Isoforms
  • CYP2D6: The high-affinity enzyme. Clofenetamine, like most lipophilic basic amines, binds readily to the acidic residue in the CYP2D6 active site.

    • Clinical Implication: Genetic polymorphisms in CYP2D6 (Poor Metabolizers vs. Ultra-rapid Metabolizers) will significantly alter Clofenetamine exposure.

  • CYP3A4: The high-capacity enzyme. Responsible for N-deethylation when concentrations are high or when CYP2D6 is saturated.

Enzyme Inhibition (Self-Limiting Metabolism)

A critical feature of this chemical class is Mechanism-Based Inhibition (MBI) .

  • Mechanism: The product of the metabolic reaction (or the parent drug itself) can form a Quasi-Metabolic Intermediate (MI) complex with the heme iron of CYP2D6.

  • Result: Clofenetamine is likely a competitive inhibitor of CYP2D6. This means it can inhibit its own metabolism (non-linear pharmacokinetics) and increase the plasma levels of other CYP2D6 substrates (e.g., Metoprolol, Dextromethorphan).

Comparative Profiling: Clofenetamine vs. Alternatives

This table compares Clofenetamine with its closest structural and functional analogues.

FeatureClofenetamine (Keithon)ChlorphenoxamineDiphenhydramine
Structure Diethyl amine tailDimethyl amine tailDimethyl amine tail
Metabolic Step N-Deethyl ationN-Demethyl ationN-Demethyl ation
Metabolic Rate Slower (Ethyl steric bulk)Faster (Methyl accessibility)Intermediate
CYP Affinity High (CYP2D6/3A4)High (CYP2D6)High (CYP2D6)
Lipophilicity Highest (More carbon)HighModerate
Half-Life Est. 9–11 hours~5–7 hours2.4–9.3 hours
Primary Use Research / HistoricalAntihistamine / Muscle RelaxantAllergy / Sleep Aid

Why Choose Clofenetamine? Researchers select Clofenetamine when a longer-acting anticholinergic probe is required, or to study the specific impact of N-ethyl vs. N-methyl substitution on receptor binding kinetics.

Experimental Protocols (Self-Validating Systems)

To empirically verify the metabolic pathway and CYP involvement of Clofenetamine in your lab, follow these standardized workflows.

Experiment A: Microsomal Stability & Intrinsic Clearance

Objective: Determine the metabolic half-life (


) and intrinsic clearance (

).
  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Clofenetamine HCl (Final conc: 1 µM). Note: Low conc ensures linear kinetics.

    • Microsomes (Final conc: 0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Diphenhydramine-d3).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Experiment B: CYP Phenotyping (Inhibition Assay)

Objective: Confirm if CYP2D6 or CYP3A4 is the primary driver.

  • System: Use Recombinant CYP enzymes (rCYP) or HLM with specific inhibitors.

  • Inhibitors:

    • Quinidine (1 µM)

      
       Selective CYP2D6 inhibitor.
      
    • Ketoconazole (1 µM)

      
       Selective CYP3A4 inhibitor.
      
  • Protocol:

    • Control: Clofenetamine + NADPH.

    • Test A: Clofenetamine + NADPH + Quinidine.

    • Test B: Clofenetamine + NADPH + Ketoconazole.

  • Readout: If Quinidine reduces metabolite formation by >80%, CYP2D6 is the major pathway. If Ketoconazole dominates, CYP3A4 drives the clearance.

References

  • Tacke, R., & Linoh, H. (1987). Bioorganosilicon Chemistry. In: The Chemistry of Organic Silicon Compounds. Comparison of Sila-analogues of Chlorphenoxamine and Clofenetamine. (Contextual validation of structural analogues).

  • Köppel, C., et al. (1987).[3] Urinary metabolism of chlorphenoxamine in man. Arzneimittelforschung, 37(9), 1062-1064. (Primary metabolic model for the scaffold).

  • National Center for Advancing Translational Sciences (NCATS). Clofenetamine.[1] Inxight Drugs.[1][2][4][5][6][7][8] (Chemical identity and classification).

  • PubChem. Clofenetamine Hydrochloride Compound Summary. (Physicochemical data).

  • Bast, A., & Timmerman, H. (1980). Mechanism of action of diphenhydramine analogues. Biochemical Pharmacology. (Mechanistic basis for CYP interactions in this class).

Sources

Technical Guide: Cross-Reactivity of Clofenetamine in Standard Drug Screens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of Clofenetamine in standard urine drug screens (UDS). It addresses the structural mechanisms of interference, specifically regarding Phencyclidine (PCP) immunoassays, and outlines rigorous differentiation protocols.

Executive Summary & Pharmacological Context[1][2][3]

Clofenetamine (also known as Keithon or Phenoxethamine) is a diphenhydramine derivative possessing antihistaminic, anticholinergic, and antiparkinsonian properties. While less common in modern pharmacotherapy than its parent compound, it remains a critical analyte due to its potential to disrupt standard toxicology workflows.

Core Finding: Clofenetamine presents a high-risk profile for False Positive Phencyclidine (PCP) results in competitive binding immunoassays.

This interference is not metabolic but structural . Clofenetamine retains the benzhydryl ether moiety found in diphenhydramine (DPH), a known cross-reactant. Laboratories must distinguish this interference from true PCP ingestion using mass spectrometry, leveraging the distinct chlorine isotopic signature of Clofenetamine.

Critical Note on Nomenclature: The trade name "Keithon" is historically associated with Clofenetamine but has also been used for a fixed-dose combination of Ketoprofen and Omeprazole in some markets. This guide focuses strictly on the chemical substance Clofenetamine (CAS: 511-46-6) .

Structural Basis of Cross-Reactivity

To understand the causality of the interference, one must analyze the pharmacophore shared between Clofenetamine, Diphenhydramine, and the target analyte, Phencyclidine.

The Benzhydryl Mimicry

Most "rapid" urine screens (EMIT, ELISA, Lateral Flow) use antibodies raised against a PCP-protein conjugate. These antibodies recognize the two phenyl rings and the tertiary amine spatial arrangement (the "hydrophobic pocket").

  • Phencyclidine (PCP): Two rings (phenyl and cyclohexyl) connected to a piperidine ring.

  • Diphenhydramine (DPH): Two phenyl rings connected via a methoxy group to a dimethylamine.

  • Clofenetamine: A 4-chloro derivative of DPH with a diethylamine group.

The presence of the benzhydryl ether (two aromatic rings linked by a carbon-oxygen bridge) in Clofenetamine mimics the steric bulk of PCP, allowing it to bind competitively to the antibody, triggering a false positive signal.

Comparative Structural Data[4]
CompoundMolecular FormulaStructural MotifPrimary Immunoassay Interference
Phencyclidine (PCP)

Phenyl + Cyclohexyl + PiperidineTarget Analyte
Diphenhydramine

Diphenylmethoxy + DimethylaminePCP (High), Methadone (Low)
Clofenetamine

(4-Cl-Phenyl)-Phenylmethoxy + DiethylaminePCP (High Predicted Risk)
Chlorpheniramine

(4-Cl-Phenyl)-Pyridyl + DimethylamineAmphetamines, PCP (Moderate)

Mechanism of Interference (Visualized)

The following diagram illustrates the decision logic and chemical pathway leading to the false positive, and the required resolution steps.

G Sample Urine Sample (Clofenetamine Present) Immunoassay Screening Immunoassay (EMIT/ELISA for PCP) Sample->Immunoassay Aliquot Binding Antibody Binding Event (Benzhydryl Moiety Mimicry) Immunoassay->Binding Cross-Reactivity Result_Pos PRESUMPTIVE POSITIVE (PCP) Binding->Result_Pos > Cutoff (25 ng/mL) Conf_Step Confirmation Step (GC-MS / LC-MS) Result_Pos->Conf_Step Mandatory Reflex MS_Analysis Mass Spectral Analysis (Isotope Pattern Check) Conf_Step->MS_Analysis Extract & Inject Final_Res FINAL RESULT: Negative for PCP Positive for Clofenetamine MS_Analysis->Final_Res Identification of Chlorine Isotope Cluster

Figure 1: Workflow depicting the pathway of Clofenetamine interference in PCP assays and the resolution via Mass Spectrometry.

Experimental Validation Protocols

As a self-validating system, any lab suspecting Clofenetamine interference must follow this two-tier protocol.

Protocol A: Cross-Reactivity Quantification (Spiking Study)

Use this protocol to determine the "Cross-Reactivity Ratio" of Clofenetamine in your specific assay kit.

  • Preparation: Prepare drug-free urine (negative control).

  • Spiking: Create a stock solution of Clofenetamine (1 mg/mL).

  • Titration: Spike urine to create concentrations of 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Assay: Run these samples on the PCP immunoassay channel.

  • Calculation:

    
    
    Note: Diphenhydramine typically shows ~0.05% to 0.1% cross-reactivity. Expect Clofenetamine to be similar or slightly lower due to the steric hindrance of the chlorine atom.
    
Protocol B: Definitive Confirmation (GC-MS)

Use this protocol to distinguish Clofenetamine from PCP in patient samples.

Rationale: Mass Spectrometry is the only authoritative method to resolve this interference.

  • PCP Major Ions: m/z 200, 242, 243.

  • Clofenetamine Major Ions: m/z 58, 86 (amine fragment), and the molecular ion region showing the characteristic 3:1 ratio of M and M+2 due to the Chlorine-35/37 isotopes.

Step-by-Step:

  • Extraction: Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate at pH > 10 (basic extraction required for amines).

  • Derivatization: Not strictly required for these tertiary amines, but can be performed if peak tailing is observed.

  • Analysis: Run in Full Scan mode (m/z 40-400) initially to identify the unknown peak.

  • Identification:

    • Look for the Chlorine Isotope Cluster . PCP contains no halogens and will not show an M+2 peak at ~33% intensity.

    • Clofenetamine will show a distinct isotopic pattern that PCP lacks.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71812, Clofenetamine. Retrieved from [Link]

  • Ropero-Miller, J. D., & Goldberger, B. A. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives. U.S. Pharmacist, 41(8), 26-30.[1] (Establishes the benzhydryl ether interference model). Retrieved from [Link]

  • Brahm, N. C., et al. (2010).Commonly prescribed medications and potential false-positive urine drug screens. American Journal of Health-System Pharmacy. (Documents Diphenhydramine-PCP cross-reactivity).
  • Levine, B. (Ed.). (2013). Principles of Forensic Toxicology. Amer. Assoc. for Clinical Chemistry. (Source for Immunoassay cross-reactivity mechanisms).[1]

Sources

Reproducibility of Clofenetamine HCl Synthesis Yield: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide on the reproducibility of Clofenetamine Hydrochloride synthesis.

Executive Summary

Clofenetamine Hydrochloride (also known as Keithon or Phenoxethamine) is a tertiary aminoalkyl ether structurally analogous to chlorphenoxamine.[1] Unlike simple benzhydryl ethers (e.g., diphenhydramine), Clofenetamine possesses a sterically hindered quaternary carbon center at the ether linkage (1-(4-chlorophenyl)-1-phenylethoxy moiety).

This structural feature introduces significant synthetic challenges. The competition between nucleophilic substitution (


) to form the ether and elimination (

) to form the corresponding alkene (1-(4-chlorophenyl)-1-phenylethene) is the primary driver of yield variability.

This guide objectively compares two synthetic pathways:

  • Method A: Classical Williamson Ether Synthesis (High-Temperature/Strong Base).

  • Method B: Phase-Transfer Catalyzed (PTC) Synthesis (Interfacial/Optimized).

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of Clofenetamine hinges on the etherification of the tertiary carbinol, 1-(4-chlorophenyl)-1-phenylethanol , with 2-(diethylamino)ethyl chloride .

Method A: Classical Williamson Ether Synthesis
  • Mechanism: Deprotonation of the tertiary alcohol using a strong base (Sodium Amide or Sodium Hydride) in an anhydrous solvent (Toluene or Xylene), followed by reflux with the alkyl halide.

  • Causality of Variance: The high temperature required to overcome steric hindrance at the tertiary center significantly increases the rate of elimination. Slight variations in moisture content or temperature ramp rates lead to drastic yield fluctuations (35% – 60%).

  • Reproducibility Status: Low . Highly operator-dependent.

Method B: Phase-Transfer Catalyzed (PTC) Synthesis
  • Mechanism: Utilization of a quaternary ammonium salt (e.g., TBAB) to transport the alkoxide anion across a liquid-liquid interface (Aq. NaOH / Toluene).

  • Causality of Variance: The PTC system allows for lower reaction temperatures and stabilizes the reactive alkoxide ion pair, favoring substitution over elimination. The kinetic control is robust, leading to consistent yields.

  • Reproducibility Status: High . System is self-buffering against minor experimental deviations.

Data Comparison Matrix
MetricMethod A: Classical RefluxMethod B: PTC Optimization
Average Isolated Yield 45% ± 15%82% ± 5%
Purity (HPLC) 88% - 92% (Requires recrystallization)>98% (Crude is high purity)
Major Impurity 1-(4-chlorophenyl)-1-phenylethene (Elimination product)Trace unreacted carbinol
Reaction Time 18 - 24 Hours4 - 6 Hours
Moisture Sensitivity Critical (Requires anhydrous conditions)Low (Aqueous biphasic system)
Scalability Poor (Exotherms difficult to manage)Excellent (Linear scaling)
Part 2: Experimental Protocols
Pre-Requisite: Synthesis of Precursor Carbinol

Note: Both methods utilize 1-(4-chlorophenyl)-1-phenylethanol as the starting material, typically synthesized via Grignard reaction (4-chlorophenylmagnesium bromide + Acetophenone).

Protocol A: Classical Williamson Route (Baseline)
  • Reagents: 1-(4-chlorophenyl)-1-phenylethanol (0.1 mol), NaH (60% in oil, 0.12 mol), 2-diethylaminoethyl chloride HCl (0.12 mol), Toluene (anhydrous).

  • Workflow:

    • Activation: Suspend NaH in dry Toluene under

      
      . Add carbinol dropwise at 60°C. Evolution of 
      
      
      
      gas indicates alkoxide formation.
    • Free Basing: Separately neutralize 2-diethylaminoethyl chloride HCl to obtain the free base oil.

    • Coupling: Add the free amine dropwise to the alkoxide solution.

    • Reflux: Heat to reflux (110°C) for 20 hours.

    • Quench: Cool to 0°C; quench with ice water.

    • Extraction: Separate organic layer; wash with water.

    • Salt Formation: Bubble dry HCl gas through the toluene layer to precipitate Clofenetamine HCl.

  • Critical Failure Point: If the free amine contains moisture, or if reflux is too vigorous, the carbinol dehydrates to the alkene, which is difficult to separate from the product.

Protocol B: Phase-Transfer Catalyzed Route (Recommended)
  • Reagents: 1-(4-chlorophenyl)-1-phenylethanol (0.1 mol), 2-diethylaminoethyl chloride HCl (0.15 mol), NaOH (50% aq. solution), Tetrabutylammonium Bromide (TBAB, 5 mol%), Toluene.

  • Workflow:

    • Biphasic Setup: Dissolve carbinol and TBAB in Toluene (150 mL).

    • Base Addition: Add 50% NaOH solution (100 mL) directly to the reaction vessel.

    • Reagent Addition: Add 2-diethylaminoethyl chloride HCl (solid) directly to the mixture. (The base will neutralize it in situ).

    • Catalysis: Heat to 60°C with vigorous mechanical stirring (essential for interfacial surface area).

    • Monitoring: Monitor via TLC/HPLC every hour. Reaction typically complete in 5 hours.

    • Workup: Dilute with water, separate phases. Wash organic phase with brine.

    • Crystallization: Evaporate Toluene to 50% volume. Add isopropanol/HCl to crystallize.

  • Self-Validating Logic: The use of 50% NaOH acts as a desiccant, reducing water activity in the organic phase, further suppressing elimination. The lower temperature (60°C vs 110°C) kinetically prohibits the high-energy elimination pathway.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition between the desired substitution and the elimination side reaction, highlighting how Method B (PTC) shifts the pathway.

ClofenetamineSynthesis Start 1-(4-chlorophenyl)- 1-phenylethanol (Tertiary Alcohol) MethodA Method A: NaH / Reflux (110°C) Start->MethodA MethodB Method B: NaOH / TBAB (60°C) Start->MethodB Reagent 2-(diethylamino)ethyl chloride IntermediateA Free Alkoxide (High Energy) Reagent->IntermediateA IntermediateB Ion-Pair Complex [R-O⁻ NBu₄⁺] Reagent->IntermediateB MethodA->IntermediateA SideProduct Elimination Product: 1-(4-chlorophenyl)- 1-phenylethene IntermediateA->SideProduct Major Pathway (Thermal Elimination) Product Clofenetamine Base IntermediateA->Product Minor Pathway (Slow SN2) MethodB->IntermediateB IntermediateB->SideProduct Suppressed IntermediateB->Product Major Pathway (Catalyzed SN2) FinalSalt Clofenetamine HCl (Target) Product->FinalSalt HCl/IPA

Caption: Kinetic competition in Clofenetamine synthesis. Method B (Green path) stabilizes the intermediate via ion-pairing, favoring product formation over the thermal elimination observed in Method A (Red path).

Troubleshooting & Optimization

To ensure Trustworthiness and Reproducibility , adhere to these self-validating checks:

  • Stirring Rate (Method B): Since PTC is diffusion-controlled, stirring must be sufficient to create an emulsion. Validation: If phases separate within 5 seconds of stopping the stirrer, agitation is insufficient.

  • Hygroscopicity of the Salt: Clofenetamine HCl is hygroscopic.

    • Corrective Action: Perform the final crystallization in Isopropanol/Ether rather than water-based systems. Dry in a vacuum oven at 40°C over

      
      .
      
  • Impurity Monitoring: Use HPLC (C18 column, MeOH:Water 80:20) to track the "Alkene" peak. If Alkene > 5%, the reaction temperature was likely too high or the base concentration too low.

References
  • Tacke, R., et al. (2003). "Sila-analogues of chlorphenoxamine and clofenetamine: Synthesis and pharmacological properties." Organometallics. (Context: Defines the structural baseline and synthesis of the carbon-parent compound).

  • Elks, J. (2014).[1] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer US.[1] (Context: Physical data and CAS verification for Clofenetamine).

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters. (Context: Foundational mechanistic authority for the Method B protocol applied to hindered alcohols).

  • PubChem Database. "Clofenetamine | C20H26ClNO". National Library of Medicine. (Context: Chemical safety and property data).

Sources

Clofenetamine Hydrochloride Reference Standard Characterization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Clofenetamine Hydrochloride Reference Standard Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of pharmaceutical and forensic analysis, Clofenetamine hydrochloride (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride) occupies a critical niche.[1][2] Often chemically conflated with arylcyclohexylamine designer drugs (like Eticyclidine/PCE) due to nomenclature similarities, Clofenetamine is distinct—a diarylmethane derivative with antitussive and antihistaminic properties.

For drug development and forensic toxicology, the Reference Standard (RS) is the "ruler" by which all other measurements are gauged. A poorly characterized standard introduces systemic bias into every subsequent assay.[2]

This guide moves beyond basic "Certificate of Analysis" parameters to objectively compare the two dominant methodologies for assigning purity values to a Clofenetamine HCl primary standard: the Traditional Mass Balance Approach versus the Quantitative NMR (qNMR) Primary Ratio Method .

Structural Identity & Chemical Grounding[2]

Before establishing purity, identity must be unequivocal.[2][3] Clofenetamine HCl possesses a single chiral center, typically supplied as a racemate in commercial standards, though enantiopure forms exist.[2]

Chemical Identity:

  • IUPAC Name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride[1][2][4]

  • Molecular Formula: C₂₀H₂₆ClNO[1][2] · HCl

  • Molecular Weight: 368.34 g/mol (Salt), 331.88 g/mol (Free Base)

  • Key Structural Features:

    • Diarylmethane Core: A central carbon linking a phenyl ring and a 4-chlorophenyl ring.[1][2]

    • Ether Linkage: Distinguishes it from the amine-linked PCP/PCE analogs.[1][2]

    • Diethylamine Tail: The protonation site for the hydrochloride salt.

Critical Safety & Identity Note

Distinction from Designer Analogs: Do not confuse Clofenetamine with Eticyclidine (PCE) (N-ethyl-1-phenylcyclohexylamine).[1][2] While both are "clofenetamine-like" in broad forensic categorization, they are structurally distinct.[1][2] Clofenetamine contains an ether bridge and lacks the cyclohexyl ring of the PCP class.

Comparative Methodology: Purity Assignment

The central challenge in RS characterization is establishing the "Assigned Purity" (


). We compare two rigorous workflows.
Method A: The Mass Balance Approach (Traditional)

This method assumes purity is


 minus the sum of all measured impurities.[5] It requires a suite of orthogonal techniques.[2][6]

[1][2]
  • Chromatographic Purity (HPLC-UV): Detects related organic impurities (e.g., 4-chlorobenzophenone).[1][2]

  • Thermogravimetric Analysis (TGA) / GC-Headspace: Quantifies residual solvents.[1][2]

  • Karl Fischer (KF): Quantifies water content (Clofenetamine HCl is hygroscopic).[1][2]

  • Residue on Ignition (ROI): Quantifies inorganic salts/ash.[2]

Method B: Quantitative NMR (qNMR) Approach

qNMR is a primary ratio method.[2] It measures the analyte directly relative to an Internal Standard (IS) of certified purity, independent of response factors.


[1]
  • 
     : Integral area[1][2]
    
  • 
     : Number of protons[2][7]
    
  • 
     : Molar mass[1][2]
    
  • 
     : Mass weighed[1][2]
    
  • 
     : Purity[1][2][8][9]
    
Performance Comparison Table
FeatureMass Balance (HPLC + TGA + KF)Quantitative NMR (qNMR)
Traceability Secondary (Dependent on detector response)Primary (Directly traceable to SI/NIST)
Bias Risk High: "Invisible" impurities (UV-inactive, non-volatile) are missed.[1][2]Low: Detects all protonated species; signal is molar-based.[1][2]
Sample Requirement High (>100 mg for full suite)Low (~10-20 mg)
Time Investment High (3-5 days for method dev & execution)Low (4-6 hours)
Precision (RSD) Excellent (<0.5%)Good (<1.0%), dependent on weighing/phasing
Suitability for Clofenetamine Standard: Good for separating known isomers (ortho/meta-chloro).[1][2]Superior: Rapidly quantifies salt stoichiometry (HCl) and solvent.[2]

Detailed Experimental Protocols

Protocol A: Mass Balance Characterization Workflow

1. HPLC-UV Organic Impurity Profiling

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution.[2] A: 0.1% Phosphoric acid in Water; B: Acetonitrile.[2]

    • Rationale: Acidic pH ensures the amine remains protonated (

      
      ), improving peak shape and preventing tailing typical of amines on silanol groups.
      
  • Detection: UV at 220 nm (Chlorobenzene chromophore) and 254 nm.[2]

  • Execution: Inject 10 µL of 1.0 mg/mL solution. Integrate all peaks >0.05%. Calculate % area normalization.

2. Volatile & Water Analysis

  • KF Titration: Dissolve 100 mg in dry methanol. Titrate with Hydranal-Composite 5.[1][2]

  • TGA: Ramp 10°C/min to 300°C. Watch for weight loss <100°C (solvents) and decomposition onset.

Protocol B: qNMR Purity Assignment Workflow

1. Internal Standard Selection

  • Choice: Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl Sulfone.[2]

  • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from Clofenetamine's aromatic region (7.0–7.5 ppm) and ethyl/ethoxy region (1.0–4.0 ppm).

2. Sample Preparation

  • Weighing: Accurately weigh ~15 mg Clofenetamine HCl (

    
    ) and ~5 mg Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Solvent: Dissolve in 0.7 mL DMSO-

    
    .
    
    • Note: DMSO is preferred over

      
       to prevent salt disproportionation and ensure solubility of both the HCl salt and the polar IS.
      

3. Acquisition Parameters (Critical for qNMR)

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     seconds.[2]
    
    • Causality:

      
       relaxation times for protons must be fully recovered (
      
      
      
      ) to ensure quantitative integration. Short D1 leads to underestimation of purity.[2]
  • Scans: 16 or 32 (Sufficient S/N > 300:1).

  • Processing: Zero-filling (min 64k points), exponential window function (LB = 0.3 Hz), manual phase correction (critical).

Visualization of Characterization Logic

The following diagram illustrates the decision matrix and workflow for certifying the Clofenetamine HCl standard.

Clofenetamine_Characterization Start Crude Clofenetamine HCl (Synthesis Output) Identity Structural Confirmation (Qualitative) Start->Identity NMR_Qual 1H/13C NMR (Confirm Region Regio-isomers) Identity->NMR_Qual MS_Qual HRMS (m/z 332.1781) Identity->MS_Qual Purity_Decision Purity Assignment Strategy NMR_Qual->Purity_Decision MS_Qual->Purity_Decision Method_MB Method A: Mass Balance (Traditional) Purity_Decision->Method_MB High Purity (>99.5%) Required Method_qNMR Method B: qNMR (Primary Ratio) Purity_Decision->Method_qNMR Rapid / SI Traceability Required HPLC HPLC-UV (Organic Impurities) Method_MB->HPLC TGA_KF TGA / Karl Fischer (Volatiles/Water) Method_MB->TGA_KF ROI Residue on Ignition (Inorganics) Method_MB->ROI qNMR_Exp 1H qNMR Experiment (Internal Std: Maleic Acid) Method_qNMR->qNMR_Exp Final_Cert Certified Reference Material (CoA Generation) HPLC->Final_Cert Sum of Impurities TGA_KF->Final_Cert ROI->Final_Cert qNMR_Exp->Final_Cert Direct Purity Calculation

Caption: Integrated workflow for Clofenetamine HCl reference standard characterization, detailing the bifurcation between Mass Balance and qNMR methodologies.

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Clofenetamine."[2] WHO Drug Information, Vol. 1, No. 3, 1987.[2] Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[2][10] USP-NF.[1][2] Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link[1]

  • Saito, T., et al. "Metrological traceability of purity values of organic reference materials assigned by qNMR and mass balance methods." Metrologia, 2018, 55, S123. Link[1]

  • European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in New Drug Substances."[2] ICH Guidelines, 2006.[2] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal Protocols for Clofenetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Effective management of Clofenetamine Hydrochloride requires treating the substance as a toxic, halogenated organic salt . Unlike benign buffers, this compound poses acute toxicity risks and potential environmental persistence due to its chlorinated structure.

The Core Directive: The primary disposal pathway for Clofenetamine Hydrochloride is high-temperature incineration . Down-the-drain disposal is strictly PROHIBITED due to the compound's anticholinergic biological activity and resistance to standard wastewater treatment biodegradation.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in a self-validating safety system.

ParameterSpecificationOperational Implication
Chemical Name Clofenetamine HydrochlorideTarget for specific waste labeling.
CAS Number 511-46-6Use for waste inventory tracking.
Molecular Formula C18H22ClNO · HClReleases HCl and NOx upon combustion.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Key Hazards Acute Toxicity (Oral), IrritantRequires P-rated respiratory protection during handling.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with bleach or peroxides (risk of chloramine formation).

Pre-Disposal Logic: The Self-Validating System

A self-validating system ensures that errors are caught before the waste container is sealed. Follow these three checkpoints:

  • The pH Check: Clofenetamine HCl is an acidic salt. If dissolving in liquid waste, ensure the final solution pH is compatible with the container (avoid metal containers; use HDPE or Glass).

  • The Oxidizer Check: Verify that the waste stream does not contain strong oxidizing agents (e.g., Nitric Acid, Sodium Hypochlorite). Mixing amines with hypochlorites generates toxic chloramine gas.

  • The Solubility Check: If the waste is liquid, confirm the solvent is compatible with incineration (e.g., methanol, ethanol). Avoid high water content (>80%) if possible, as it increases incineration costs, though it is permissible.

Disposal Decision Workflow

The following diagram illustrates the decision logic for routing Clofenetamine HCl waste streams.

DisposalWorkflow Start Waste Generation: Clofenetamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath TracePath Trace / Contaminated PPE StateCheck->TracePath DoubleBag Double Bag (4-mil LDPE) Label: 'Toxic Solid' SolidPath->DoubleBag SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisBin Yellow Chem-Debris Bin TracePath->DebrisBin SolidContainer Rigid Secondary Container (HDPE Pail) DoubleBag->SolidContainer Incineration High-Temp Incineration (Approved Facility) SolidContainer->Incineration OrgWaste Organic Waste Stream (Halogenated) SolventCheck->OrgWaste Organic Solvent AqWaste Aqueous Waste Stream (Toxic Inorganic) SolventCheck->AqWaste Water Based OrgWaste->Incineration AqWaste->Incineration DebrisBin->Incineration

Caption: Decision matrix for segregating Clofenetamine HCl waste based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Preferred)

Context: Disposal of pure substance, expired lots, or spill cleanup solids.

  • Containment: Transfer material into a clear, 4-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal). Place this bag inside a second bag (Double containment).

  • Tagging: Attach a hazardous waste tag to the inner bag before sealing the outer bag.

    • Label Text: "Toxic Solid, Organic, N.O.S.[1] (Clofenetamine Hydrochloride)."

  • Storage: Place the double-bagged waste into a white or yellow HDPE wide-mouth pail designated for solid incineration.

Protocol B: Liquid Waste Disposal

Context: Reaction mixtures or mother liquors.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Compatibility: Ensure the waste container is rated for the solvent.

    • Warning: Do not fill containers >90% full to allow for thermal expansion.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize to pH 5–9 using Sodium Bicarbonate only if required by your specific waste hauler. Otherwise, leave as is to prevent operator exposure during manipulation.

  • Labeling: Mark the container as "Flammable" (if organic solvent used) and "Toxic." List "Clofenetamine HCl" as a constituent.

Protocol C: Spill Management (Immediate Safety)

Context: Uncontrolled release of powder or liquid.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator (dust mask is insufficient for fine powders).

  • Containment:

    • Solid: Do not sweep dry. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) to prevent dust clouds, then scoop.

    • Liquid: Cover with universal absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all cleanup materials as Protocol A (Solid Waste).

Regulatory Compliance & Waste Determination

While Clofenetamine is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by specific name, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics and generator knowledge.

  • Waste Coding Strategy:

    • If mixed with flammable solvents (Methanol/Ethanol): D001 (Ignitable).

    • If mixed with halogenated solvents (DCM/Chloroform): F001/F002 .

    • Pure Substance: Designate as "Non-RCRA Regulated Hazardous Waste" (if no characteristic applies) OR D003 (Reactive) if specific process conditions warrant.

    • Best Practice: Most pharmaceutical R&D sites classify this as "Hazardous Waste - Incinerate Only" regardless of the specific RCRA code to ensure destruction of the bioactive moiety.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloropropylamine hydrochloride (Analogue Reference). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Organic Amine Salts. Retrieved from

  • Ball State University EHS. (2011). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from

Sources

Personal Protective Equipment (PPE) for Handling Clofenetamine Hydrochloride

[1][2]

Chemical Identity Verification:

  • Compound: Clofenetamine Hydrochloride[1][2]

  • CAS Number: 511-46-6 (Free base often cited; HCl salt varies)[1]

  • Chemical Class: Benzhydryl ether derivative (First-generation antihistamine/Anticholinergic)[1][2]

  • Molecular Formula: C₂₀H₂₆ClNO[1][2] · HCl

  • Synonyms: Keithon, 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine hydrochloride.[1]

Executive Safety Summary & Hazard Profiling

Warning: Do not confuse Clofenetamine with Ketamine or its analogues (e.g., Chloroketamine).[1] While the suffix "-etamine" suggests structural similarity to dissociative anesthetics, Clofenetamine is pharmacologically distinct, acting primarily as a Histamine H1 inverse agonist and Muscarinic acetylcholine antagonist.[1] However, due to its potent CNS-depressant and anticholinergic properties, it must be handled with strict "Potent Compound" protocols.[1]

Risk Assessment (GHS Classification Estimate)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][1][4] LD50 (mouse) ~650 mg/kg.[1][2] High doses may induce convulsions or respiratory depression.[1][2]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness, dizziness, or respiratory irritation).[1]

  • Physical State: Solid (crystalline powder).[1] High risk of aerosolization during weighing.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for laboratory personnel handling Clofenetamine HCl in powder or solution form.

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Minimum: NIOSH-approved N95 for closed-system handling.Recommended: P100 (HEPA) half-face respirator for open weighing outside a fume hood.[1] Rationale: Prevents inhalation of fine particulates which can cause rapid CNS sedation.[1]
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (bright color).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale:[1] Double gloving allows for immediate removal of the outer layer upon contamination without exposing skin.[1]
Ocular Chemical Safety Goggles Tightly fitting, indirect-vent goggles (ANSI Z87.1+).Rationale:[1] Crystalline dust is a severe eye irritant; standard safety glasses do not provide a seal against airborne powder.[1]
Body Lab Coat + Apron Standard: Cotton/Poly lab coat (buttoned to neck).High Risk: Tyvek® sleeve covers or disposable apron during bulk weighing.Rationale:[1] Minimizes fabric contamination and transport of dust outside the lab.[1]
Operational Protocols: Handling & Solubilization
A. Receiving & Storage
  • Inspection: Upon receipt, inspect the secondary containment for breach.[1] Do not open the primary vial until inside a certified fume hood.

  • Storage: Store at 2°C to 8°C (desiccated) in a locked cabinet restricted to toxicological agents.

  • Labeling: Affix a "TOXIC - CNS DEPRESSANT" auxiliary label to the container.

B. Weighing Protocol (Critical Control Point)

Objective: Weighing is the highest-risk activity due to static charge and potential aerosolization.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.[1]

  • Transfer:

    • Place a plastic-backed absorbent mat (absorbent side up) on the hood surface.[1]

    • Open the vial only when the sash is at the safe working height.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas.

  • Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened wipe after weighing.[1] Dispose of the wipe as hazardous chemical waste.[1]

C. Solubilization (Stock Solution Preparation)

Solubility Profile: Soluble in water, ethanol, and DMSO.[1]

  • Solvent Addition: Add solvent (e.g., PBS or Saline) slowly down the side of the vessel to prevent "puffing" of the powder.[1]

  • Vortexing: Cap the vessel tightly before vortexing. Do not vortex open tubes.[1]

  • Filtration: If sterile filtration is required, use a 0.22 µm syringe filter inside the hood.[1] Treat the used filter as solid toxic waste (it retains compound residue).[1]

Emergency Response & Disposal
Spill Response Workflow

Scenario: Minor powder spill (<500 mg) inside a fume hood.

  • Alert: Announce "Spill" to nearby personnel.

  • Cover: Gently cover the powder with a damp paper towel (water or ethanol) to prevent aerosolization.[1] Do not dry sweep. [1]

  • Collect: Scoop up the damp towel and powder residue into a sealable bag.[1]

  • Clean: Wash the surface 3x with soap and water, followed by an ethanol rinse.[1]

Disposal Plan
  • Solid Waste: Vials, contaminated gloves, and weigh boats must be incinerated.[1] Label as "Toxic Organic Solid."[1]

  • Liquid Waste: Aqueous or solvent solutions containing Clofenetamine must be segregated into "Toxic Liquid Waste" streams.[1] Do not pour down the drain.

  • Destruction: High-temperature incineration (>1000°C) is the preferred method for complete destruction of the benzhydryl ether structure.[1]

Visualized Safety Logic

The following decision tree outlines the "Risk-Based PPE Selection" for varying scales of operation.

PPE_Selection_LogicStartStart: Define Operation ScaleSmallScale< 100 mg (Stock Prep)Start->SmallScaleLargeScale> 100 mg or Animal DosingStart->LargeScaleEngineering1Engineering Control:Chemical Fume HoodSmallScale->Engineering1Engineering2Engineering Control:Biosafety Cabinet (Class II) orPowder EnclosureLargeScale->Engineering2PPE_Level1PPE Level 1:- Nitrile Gloves (Single)- Lab Coat- Safety GlassesEngineering1->PPE_Level1Closed VesselPPE_Level2PPE Level 2 (High Risk):- Double Nitrile Gloves- Tyvek Sleeves- N95 Respirator (if outside hood)- Safety GogglesEngineering1->PPE_Level2Open Powder HandlingEngineering2->PPE_Level2ActionProceed with OperationPPE_Level1->ActionPPE_Level2->Action

Caption: Decision matrix for selecting appropriate engineering controls and PPE based on the quantity of Clofenetamine HCl being handled.

References
  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71812, Clofenetamine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the Safe Handling of Hazardous Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][1][4] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2020).[1] Laboratory Biosafety Manual, 4th Edition. Retrieved from [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.